molecular formula C13H18O3 B11884209 2-(3-Hydroxyphenyl)-4,4-dimethylpentanoic acid

2-(3-Hydroxyphenyl)-4,4-dimethylpentanoic acid

Cat. No.: B11884209
M. Wt: 222.28 g/mol
InChI Key: FLXDQQZSINJNBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Hydroxyphenyl)-4,4-dimethylpentanoic acid is a useful research compound. Its molecular formula is C13H18O3 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Hydroxyphenyl)-4,4-dimethylpentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Hydroxyphenyl)-4,4-dimethylpentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

2-(3-hydroxyphenyl)-4,4-dimethylpentanoic acid

InChI

InChI=1S/C13H18O3/c1-13(2,3)8-11(12(15)16)9-5-4-6-10(14)7-9/h4-7,11,14H,8H2,1-3H3,(H,15,16)

InChI Key

FLXDQQZSINJNBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C1=CC(=CC=C1)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Properties of gem-dimethyl substituted phenylalkanoic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Properties of Gem-Dimethyl Substituted Phenylalkanoic Acids

Foreword

As a Senior Application Scientist, my experience in the field of medicinal chemistry has repeatedly highlighted the pivotal role of specific structural motifs in defining the therapeutic potential of a molecule. Among these, the gem-dimethyl group, particularly when incorporated into the phenylalkanoic acid scaffold, stands out for its profound impact on a compound's physicochemical properties, metabolic stability, and biological activity. This guide is designed for fellow researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts to provide a synthesized understanding of the causality behind the properties and applications of this important class of compounds. Our exploration will be grounded in established scientific principles and validated by authoritative research, providing a trustworthy and comprehensive resource.

The Strategic Importance of the Gem-Dimethyl Group

The inclusion of a gem-dimethyl moiety—two methyl groups attached to the same carbon atom—is a deliberate and strategic choice in medicinal chemistry, not a mere structural quirk.[1] This feature is prevalent in numerous natural products and clinically significant drugs.[1] Its incorporation into a phenylalkanoic acid backbone imparts several advantageous properties that are critical for drug efficacy and development.

  • Conformational Restriction and Potency: The gem-dimethyl group introduces steric bulk, which can lock the molecule into a specific, bioactive conformation. This pre-organization for binding to a biological target reduces the entropic penalty upon binding, often leading to a significant increase in potency and target engagement.[1]

  • Metabolic Stability: The quaternary carbon of the gem-dimethyl group acts as a "metabolic shield." It protects adjacent functional groups from enzymatic degradation, particularly oxidation by cytochrome P450 (CYP) enzymes.[2] This enhanced stability prolongs the compound's half-life and improves its overall pharmacokinetic profile.[2]

  • Improved Physicochemical Properties: The gem-dimethyl group can modulate key physicochemical parameters. It increases lipophilicity, which can enhance membrane permeability and absorption. Furthermore, it can influence the acidity (pKa) of a nearby carboxylic acid group, affecting solubility and interactions with biological targets.[1] This structural feature has been shown to improve solubility and overall drug-like properties in various molecular scaffolds.[2]

The following diagram illustrates the logical flow of how the gem-dimethyl group enhances a drug candidate's profile.

G A Gem-Dimethyl Group (Steric Shield) B Restricts Bond Rotation A->B C Blocks Metabolic Attack (e.g., CYP450 Oxidation) A->C D Favors Bioactive Conformation B->D G Increased Metabolic Stability C->G E Reduced Entropic Penalty of Binding D->E F Increased Potency & Target Engagement E->F H Improved Pharmacokinetic Profile (e.g., longer half-life) G->H G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Ether Synthesis cluster_2 Step 3: Purification A Tyramine + 4-Chlorobenzoyl Chloride B N-(4-chlorobenzoyl)-tyramine A->B NaOH(aq) C Acetone + Chloroform D Bezafibrate (crude) B->D C->D Reflux, PTC, NaOH Toluene E Pure Bezafibrate D->E Recrystallization F Structural Confirmation (NMR, MS) E->F

Caption: Synthetic workflow for the production of Bezafibrate.

Pharmacological Activity and Mechanism of Action

The primary pharmacological target for many gem-dimethyl substituted phenylalkanoic acids, such as Gemfibrozil and Fenofibrate, is the Peroxisome Proliferator-Activated Receptor alpha (PPARα). [3][4]PPARα is a nuclear receptor that acts as a transcription factor, playing a crucial role in the regulation of lipid and carbohydrate metabolism. [4][5] Mechanism of Action:

  • PPARα Activation: These drugs act as agonists, binding to and activating PPARα. [6][4]2. Gene Expression Modulation: The activated PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.

  • Metabolic Effects: This binding modulates the transcription of genes involved in lipid metabolism, leading to:

    • Increased Lipoprotein Lipase (LPL) Synthesis: Activation of PPARα increases the production of LPL, an enzyme that hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons, enhancing their clearance from the plasma. [4][5] * Increased HDL Synthesis: The drugs stimulate the synthesis of apolipoproteins A-I and A-II, which are the primary protein components of high-density lipoprotein (HDL), leading to increased HDL levels. [7][8] * Decreased VLDL Production: They inhibit the synthesis and increase the clearance of apolipoprotein B, a key component of VLDL, thereby reducing hepatic VLDL secretion. [7][5] The net result is a significant reduction in plasma triglycerides and a moderate increase in HDL cholesterol. [3][8]

G cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_effects Systemic Effects Drug Gem-dimethyl Phenylalkanoic Acid (e.g., Gemfibrozil) PPAR PPARα Drug->PPAR Binds & Activates Complex PPARα-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds to Promoter Gene_LPL ↑ LPL Gene Transcription PPRE->Gene_LPL Gene_ApoA ↑ ApoA-I/A-II Gene Transcription PPRE->Gene_ApoA Gene_ApoB ↓ ApoB Gene Transcription PPRE->Gene_ApoB LPL_out ↑ Lipoprotein Lipase Activity Gene_LPL->LPL_out HDL_out ↑ HDL Synthesis Gene_ApoA->HDL_out VLDL_out ↓ VLDL Production Gene_ApoB->VLDL_out Trig_out ↓ Plasma Triglycerides LPL_out->Trig_out HDLc_out ↑ HDL Cholesterol HDL_out->HDLc_out

Caption: Mechanism of action via PPARα activation.

Structure-Activity Relationships (SAR)

The therapeutic efficacy of this class of compounds is highly dependent on their molecular structure. Key SAR insights can be derived by comparing related fibrate molecules.

  • The Phenyl Ring: Substitution on the phenyl ring is critical. For instance, the para-chloro substituent in Bezafibrate and Fenofibrate contributes to their potency. The ether linkage to the phenyl ring is a common feature that correctly orients the molecule for receptor binding.

  • The Alkanoic Acid: The carboxylic acid group is essential for activity, serving as the primary binding anchor to the PPARα receptor. Esterification of this group, as seen in Fenofibrate, creates a prodrug that is hydrolyzed in vivo to the active carboxylic acid. [9]* The Gem-Dimethyl Group: As discussed, this group alpha to the carboxylic acid is crucial. It provides steric hindrance that not only enhances binding affinity through conformational effects but also prevents rapid metabolic degradation, such as beta-oxidation, thereby increasing the biological half-life of the active compound.

Pharmacokinetics and Drug Interactions

The ADME profile of gem-dimethyl substituted phenylalkanoic acids is generally favorable for oral administration.

  • Absorption: They are well-absorbed from the gastrointestinal tract, with bioavailability often exceeding 90%. [7]* Distribution: These drugs are highly bound to plasma proteins, primarily albumin. [7]This extensive binding limits their volume of distribution.

  • Metabolism: The primary metabolic pathway is glucuronidation of the carboxylic acid group. [10]A significant consideration is their interaction with the cytochrome P450 system. Gemfibrozil, for example, is a potent inhibitor of CYP2C8. [7][5]This leads to clinically significant drug-drug interactions, most notably with statins, where co-administration can dramatically increase the risk of myopathy and rhabdomyolysis. [5]* Excretion: The metabolites are primarily excreted in the urine. [7][10]

Broader Applications and Future Perspectives

While the primary clinical application of these compounds is in managing dyslipidemia, particularly hypertriglyceridemia, their mechanism of action suggests potential in other therapeutic areas. [9][11]

  • Anti-Cancer Properties: Some fibrates have demonstrated anti-cancer effects in preclinical models, potentially through PPARα-independent mechanisms that induce metabolic stress and apoptosis in tumor cells. [12]* Neurodegenerative Diseases: Research has shown that fibrates can up-regulate the expression of certain lysosomal enzymes in brain cells via PPARα activation, suggesting a potential therapeutic avenue for lysosomal storage disorders like Batten disease. [13]* Metabolic Syndrome and Diabetes: By improving lipid profiles and potentially insulin sensitivity, these compounds remain relevant in the management of metabolic syndrome. [14] The gem-dimethyl phenylalkanoic acid scaffold is a robust platform. Future research will likely focus on designing next-generation compounds with enhanced selectivity for PPAR isoforms or dual-PPAR agonists to achieve broader metabolic benefits with improved safety profiles, particularly concerning drug-drug interactions.

Conclusion

Gem-dimethyl substituted phenylalkanoic acids represent a mature yet continually relevant class of therapeutic agents. The strategic incorporation of the gem-dimethyl group is a cornerstone of their design, conferring enhanced potency, metabolic stability, and favorable pharmacokinetics. A deep, mechanistic understanding of their physicochemical properties, synthesis, and pharmacological action—centered on PPARα activation—is essential for their rational application in treating metabolic disorders and for exploring their potential in new therapeutic frontiers. This guide provides a comprehensive foundation for scientists and clinicians working to harness the full potential of this versatile chemical scaffold.

References

  • Saku, K., et al. (1985). Mechanism of action of gemfibrozil on lipoprotein metabolism. J Clin Invest., 75(5), 1702–1712. [Link]

  • Wikipedia. (2024). Gemfibrozil. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Gemfibrozil (Gemfibrizol)?[Link]

  • Al-Duhaidahawi, M., et al. (2023). An Overview of the Applications of Gemfibrozil Nano-Formulation in Hyperlipidemia. MDPI. [Link]

  • Patsnap Synapse. (2024). What is Gemfibrozil used for?[Link]

  • Wikipedia. (2024). Bezafibrate. [Link]

  • PubChem. (n.d.). Bezafibrate. National Institutes of Health. [Link]

  • Wang, Y., & Zhang, Z. (2010). Improved synthesis of hypolipidemic drug bezafibrate. ResearchGate. [Link]

  • PharmaCompass. (n.d.). Bezafibrate. [Link]

  • Boddy, C. N., et al. (2015). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. PubMed. [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed. [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • Wang, Y., et al. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen. [Link]

  • Cai, K., et al. (2020). Geminal Dimethyl Substitution Enables Controlled Polymerization of Penicillamine- Derived b-Thiolactones and Reversed Depolymerization. Cell Reports Physical Science. [Link]

  • Semantic Scholar. (2015). A Novel and Cost Effective Process for the Synthesis of Gemfibrozil. [Link]

  • Royal Society of Chemistry. (2020). Convenient and flexible syntheses of gem-dimethyl carboxylic triggers via mono-selective β-C(sp3)–H arylation of pivalic acid with ortho-substituted aryl iodides. Organic Chemistry Frontiers. [Link]

  • Pojarlieff, I. G., et al. (1996). The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. ResearchGate. [Link]

  • Wikipedia. (2024). Phenyl alkanoic acids. [Link]

  • MDPI. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. [Link]

  • Wil-Wilson, L., et al. (2014). Molecular Mechanisms of Fenofibrate-Induced Metabolic Catastrophe and Glioblastoma Cell Death. Molecular and Cellular Biology. [Link]

  • MDPI. (2016). Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics. [Link]

  • Wikipedia. (2024). Fenofibrate. [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Physicochemical Properties. [Link]

  • Jana, A., et al. (2012). Gemfibrozil and Fenofibrate, Food and Drug Administration-approved Lipid-lowering Drugs, Up-regulate Tripeptidyl-peptidase 1 in Brain Cells via Peroxisome Proliferator-activated Receptor α. Journal of Biological Chemistry. [Link]

  • Fruchart, J. C. (2008). Update on the clinical utility of fenofibrate in mixed dyslipidemias: mechanisms of action and rational prescribing. Vascular Health and Risk Management. [Link]

  • Singh, G., & Tadi, P. (2023). Fenofibrate. StatPearls. [Link]

  • ChemRxiv. (2023). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. [Link]

  • Al-Amiery, A. A., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Scientific Reports. [Link]

  • Frontiers. (2023). Pharmacological activities and effective substances of the component-based Chinese medicine of Ginkgo biloba leaves based on serum pharmacochemistry, metabonomics and network pharmacology. [Link]

  • MDPI. (2024). A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. [Link]

  • PubMed. (1973). Structure-activity relationships in psychotomimetic phenylalkylamines. [Link]

  • Royal Society of Chemistry. (2022). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. [Link]

  • ChemRxiv. (2025). Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. [Link]

Sources

Navigating Chemical Space: A Technical Guide to Meta-Tyrosine Analogs with Bulky Aliphatic Side Chains

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Untapped Potential of Steric Hindrance

In the intricate dance of molecular recognition, the precise architecture of a ligand is paramount. For researchers, scientists, and drug development professionals, the ability to rationally design and synthesize molecules that interact with biological targets with high affinity and specificity is the cornerstone of modern therapeutic innovation. This guide delves into a fascinating and promising class of unnatural amino acids: meta-tyrosine analogs bearing bulky aliphatic side chains.

The strategic introduction of sterically demanding groups at the meta position of the tyrosine ring offers a powerful tool to modulate peptide conformation, enhance biological activity, and improve pharmacokinetic properties. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and application of these unique building blocks, moving beyond a simple recitation of protocols to explain the underlying scientific principles and rationale behind experimental design.

I. The Rationale for Bulky Aliphatic Side Chains at the Meta Position

The substitution pattern of aromatic amino acids can dramatically influence their biological activity. While nature predominantly utilizes para-substituted tyrosine, exploration of the meta position has revealed significant potential. Substitution at this position has been shown to enhance affinity for certain transporters, such as the Large Neutral Amino Acid Transporter 1 (LAT-1), a protein implicated in cancer and other diseases.[1][2]

The introduction of bulky aliphatic groups (e.g., isopropyl, tert-butyl, cyclohexyl) at this position can confer several advantages:

  • Conformational Restriction: The steric bulk can limit the rotational freedom of the amino acid side chain, locking it into a bioactive conformation.

  • Enhanced Hydrophobic Interactions: The aliphatic nature of the side chain can promote favorable hydrophobic interactions within a receptor's binding pocket.

  • Increased Lipophilicity: This can influence membrane permeability and overall pharmacokinetic properties. However, a key finding is that increased lipophilicity in meta-substituted tyrosine and phenylalanine analogs correlates with diminished substrate activity for the LAT-1 transporter, but increased inhibition.[2] This presents a critical design consideration for developing either LAT-1 substrates for drug delivery or LAT-1 inhibitors for therapeutic intervention.

  • Metabolic Stability: The unnatural structure can impart resistance to enzymatic degradation, prolonging the in vivo half-life of a peptide therapeutic.

This guide will provide the technical framework to explore these possibilities, empowering researchers to design and synthesize novel meta-tyrosine analogs tailored to their specific biological questions.

II. Synthesis of Fmoc-Protected meta-Tyrosine Analogs with Bulky Aliphatic Side Chains

The successful incorporation of these specialized amino acids into peptides via Solid-Phase Peptide Synthesis (SPPS) necessitates the availability of the N-α-Fmoc protected building block. The synthetic strategy typically involves a two-stage process: the synthesis of a versatile intermediate, Fmoc-meta-iodotyrosine, followed by a cross-coupling reaction to introduce the desired aliphatic side chain.

A. Synthesis of the Key Intermediate: Fmoc-meta-Iodotyrosine

A reliable route to orthogonally protected Fmoc-meta-iodotyrosine is crucial. A simple and efficient two-step process starting from the commercially available Fmoc-Tyr(tBu)-OH has been reported.[3]

Experimental Protocol: Synthesis of Fmoc-L-3-iodo-Tyr(tBu)-OH

  • Iodination of Fmoc-Tyr(tBu)-OH:

    • To a solution of Fmoc-Tyr(tBu)-OH (1.0 equiv.) in methanol, add silver sulfate (Ag₂SO₄, 1.2 equiv.) and iodine (I₂, 1.2 equiv.).

    • Stir the reaction mixture at room temperature for 1.5 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, filter the reaction mixture to remove insoluble salts and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography to yield the methyl ester of the iodinated product.

  • Hydrolysis of the Methyl Ester:

    • Dissolve the purified methyl ester in a suitable solvent system (e.g., a mixture of THF and water).

    • Add lithium hydroxide (LiOH) to hydrolyze the ester.

    • Monitor the reaction until completion.

    • Acidify the reaction mixture and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the final product, Fmoc-L-3-iodo-Tyr(tBu)-OH, by column chromatography.

B. Introduction of Bulky Aliphatic Side Chains via Cross-Coupling Reactions

With the iodinated precursor in hand, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi coupling, provide a versatile method for installing a wide range of aliphatic groups.

Conceptual Workflow for Suzuki-Miyaura Coupling

G start Fmoc-m-Iodotyrosine Derivative reaction Suzuki-Miyaura Cross-Coupling start->reaction boronic_acid Alkylboronic Acid/Ester (e.g., Isopropylboronic acid) boronic_acid->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Dioxane/H₂O) solvent->reaction product Fmoc-m-Alkyl-Tyrosine Analog reaction->product deprotection Side-chain Deprotection (if necessary) product->deprotection final_product Final Building Block for SPPS deprotection->final_product

Caption: Suzuki-Miyaura cross-coupling workflow.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of Fmoc-L-3-isopropyl-Tyr(tBu)-OH

  • Reaction Setup:

    • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine Fmoc-L-3-iodo-Tyr(tBu)-OH (1.0 equiv.), isopropylboronic acid (1.5 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).

    • Add a suitable base, for example, potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Solvent and Reaction Conditions:

    • Add a degassed solvent system, typically a mixture of an organic solvent like dioxane and water.

    • Heat the reaction mixture to a temperature that facilitates the coupling, often between 80-100 °C.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Perform an aqueous work-up to remove inorganic salts.

    • Extract the product into an organic solvent.

    • Dry the organic layer, concentrate, and purify the desired product by flash column chromatography.

Note on Negishi Coupling: For certain aliphatic groups, particularly those where the corresponding boronic acid is unstable or commercially unavailable, the Negishi coupling, which utilizes an organozinc reagent, can be a powerful alternative.[2]

III. Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected meta-tyrosine analogs with bulky aliphatic side chains can be incorporated into peptide sequences using standard Fmoc/tBu-based solid-phase peptide synthesis protocols.[4] However, the steric hindrance of the bulky side chain presents a key challenge.

Key Challenges and Solutions in SPPS

ChallengeCausalityRecommended Solution
Incomplete Coupling The bulky aliphatic side chain can sterically hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support.- Use of potent coupling reagents: Employ more powerful activating agents like HATU or HCTU in combination with a base such as DIPEA. - Double coupling: Perform the coupling reaction twice to ensure complete acylation. - Extended reaction times: Increase the coupling time from the standard 1-2 hours to 4 hours or longer.[5]
Aggregation The increased hydrophobicity of the bulky side chain can promote inter-chain aggregation of the growing peptide on the resin, leading to truncated sequences.- Use of aggregation-disrupting solvents: Consider using N-methylpyrrolidone (NMP) as the solvent, which can be more effective at solvating aggregated peptides than DMF. - Incorporate pseudoproline dipeptides: If the sequence allows, the introduction of pseudoproline dipeptides can disrupt secondary structure formation and reduce aggregation.

SPPS Workflow for Incorporation of Bulky Meta-Tyrosine Analogs

G resin Resin with N-terminal amine deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection washing1 DMF Wash deprotection->washing1 coupling Coupling of Fmoc-m-Alkyl-Tyr-OH (HATU/DIPEA in DMF) washing1->coupling washing2 DMF Wash coupling->washing2 capping Optional Capping (Acetic Anhydride) washing2->capping next_cycle Repeat for next amino acid washing2->next_cycle If coupling complete capping->next_cycle cleavage Cleavage and Deprotection (e.g., TFA cocktail) capping->cleavage After final AA next_cycle->deprotection purification Purification (HPLC) cleavage->purification final_peptide Purified Peptide purification->final_peptide

Caption: SPPS cycle for bulky amino acid incorporation.

IV. Characterization of meta-Tyrosine Analogs and Peptides

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized analogs and the peptides into which they are incorporated. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is typically employed.

A. NMR Spectroscopy

Protocol for NMR Analysis of Fmoc-Protected meta-Tyrosine Analogs

  • Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR:

    • Acquire a standard ¹H NMR spectrum.

    • Expected Signals:

      • Aromatic protons of the Fmoc group (typically in the 7.2-7.9 ppm range).

      • Aromatic protons of the tyrosine ring. The meta-substitution pattern and the nature of the aliphatic group will influence their chemical shifts and coupling patterns.

      • Protons of the aliphatic side chain. The multiplicity and integration of these signals are key for confirming the structure.

      • The α- and β-protons of the amino acid backbone.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Signals:

      • Carbonyl carbon of the carboxylic acid and the Fmoc group.

      • Aromatic carbons of the Fmoc and tyrosine rings.

      • Carbons of the aliphatic side chain.

      • α- and β-carbons of the amino acid backbone.

  • 2D NMR (COSY, HSQC, HMBC):

    • For unambiguous assignment, especially for complex structures, 2D NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to assign protons within the same spin system (e.g., the aliphatic side chain).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different structural fragments.

B. Mass Spectrometry

Protocol for Mass Spectrometry Analysis of Peptides Containing meta-Tyrosine Analogs

  • Sample Preparation: Prepare a dilute solution of the purified peptide in a suitable solvent for electrospray ionization (ESI), typically a mixture of water, acetonitrile, and a small amount of formic acid.

  • High-Resolution Mass Spectrometry (HRMS):

    • Acquire a full scan mass spectrum on an instrument capable of high resolution and mass accuracy (e.g., Orbitrap or TOF).

    • Determine the monoisotopic mass of the protonated molecular ion ([M+H]⁺, [M+2H]²⁺, etc.).

    • Compare the experimentally determined mass with the theoretical mass calculated for the expected peptide sequence to confirm the successful incorporation of the bulky meta-tyrosine analog.

  • Tandem Mass Spectrometry (MS/MS):

    • Select the precursor ion of the peptide for fragmentation using Collision-Induced Dissociation (CID) or other fragmentation techniques.

    • Analyze the resulting fragment ions (b- and y-ions) to confirm the amino acid sequence.[6]

    • The fragmentation pattern around the unnatural amino acid can provide further structural confirmation. The bulky aliphatic side chain may influence the fragmentation efficiency of adjacent peptide bonds.

V. Biological Applications and Future Directions

The unique properties of meta-tyrosine analogs with bulky aliphatic side chains make them valuable tools in various areas of drug discovery and chemical biology.

A. Targeting the LAT-1 Transporter in Cancer

The Large Neutral Amino Acid Transporter 1 (LAT-1) is overexpressed in many types of cancer cells, where it facilitates the uptake of essential amino acids, thereby promoting tumor growth.[7] LAT-1 is also involved in stimulating the mTOR signaling pathway.[7]

  • As Inhibitors: As previously mentioned, bulky, lipophilic meta-tyrosine analogs can act as potent inhibitors of LAT-1.[2] This offers a therapeutic strategy to starve cancer cells of essential nutrients and inhibit mTOR signaling.

  • As Drug Delivery Vehicles: While increased lipophilicity diminishes substrate activity, carefully designed analogs with a balance of steric bulk and polarity could potentially be developed as substrates to deliver cytotoxic agents specifically to cancer cells overexpressing LAT-1.

Protocol for Assessing LAT-1 Inhibition

  • Cell Culture: Use a cell line known to overexpress LAT-1 (e.g., HT-29 human colon cancer cells).

  • Cis-Inhibition Assay:

    • Incubate the cells with a radiolabeled LAT-1 substrate (e.g., [¹⁴C]-L-leucine) in the presence of varying concentrations of the test compound (the meta-tyrosine analog).[8]

    • After a defined incubation period, wash the cells and measure the intracellular radioactivity.

    • A decrease in radioactivity in the presence of the test compound indicates inhibition of LAT-1-mediated uptake.

    • Calculate the IC₅₀ value to quantify the inhibitory potency.

Signaling Pathway Downstream of LAT-1 Inhibition

G inhibitor Bulky m-Tyr Analog (LAT-1 Inhibitor) lat1 LAT-1 Transporter inhibitor->lat1 Inhibits leucine_uptake Leucine Uptake lat1->leucine_uptake Mediates mtorc1 mTORC1 Activation leucine_uptake->mtorc1 Activates cell_growth Cell Growth & Proliferation mtorc1->cell_growth Promotes apoptosis Apoptosis mtorc1->apoptosis Inhibits

Caption: LAT-1 inhibition and downstream effects.

B. Modulating Peptide Conformation for Other Targets

The ability to enforce a specific conformation can be applied to a wide range of peptide-based therapeutics. By replacing a native tyrosine or phenylalanine residue with a sterically hindered meta-tyrosine analog, it may be possible to:

  • Enhance binding affinity for a G-protein coupled receptor (GPCR).

  • Improve the selectivity of a peptide inhibitor for a specific enzyme.

  • Stabilize a helical or turn structure that is critical for biological activity.

C. Future Outlook

The exploration of meta-tyrosine analogs with bulky aliphatic side chains is still in its early stages. Future research will likely focus on:

  • Expanding the diversity of aliphatic side chains: Synthesizing a wider array of linear, branched, and cyclic aliphatic groups to fine-tune steric and electronic properties.

  • Quantitative Structure-Activity Relationship (QSAR) studies: Developing computational models to predict the biological activity of novel analogs, guiding more rational design.[9]

  • In vivo evaluation: Moving promising candidates from in vitro assays to preclinical animal models to assess their efficacy, pharmacokinetics, and safety.

VI. Conclusion

Meta-tyrosine analogs with bulky aliphatic side chains represent a frontier in unnatural amino acid chemistry with significant potential for drug discovery and chemical biology. Their synthesis, while presenting unique challenges related to steric hindrance, is achievable through modern organic chemistry techniques. By understanding the principles outlined in this guide, from rational design and synthesis to incorporation into peptides and biological evaluation, researchers are well-equipped to harness the power of steric hindrance to create novel and impactful molecular tools and therapeutic leads.

VII. References

  • Steer, A. M., et al. (2018). A Direct Route for the Preparation of Fmoc/O t Bu Protected Iodotyrosine. ResearchGate.

  • Yan, R., et al. (2021). Mechanism of substrate transport and inhibition of the human LAT1-4F2hc amino acid transporter. PMC.

  • Kugler, S., et al. (2021). Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands. MDPI.

  • Larson, S. M., et al. (2016). LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs. PMC.

  • Gruber, M., et al. (2022). Pharmacodynamic analyses of LAT1 inhibitors in vitro and in vivo by targeted metabolomics reveal target-independent effects. ETH Library.

  • He, Y., et al. (2020). Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment. Frontiers in Pharmacology.

  • Kantipudi, P., et al. (2023). Characterization of substrates and inhibitors of the human heterodimeric transporter 4F2hc-LAT1 using purified protein and scintillation proximity assay. Frontiers in Molecular Biosciences.

  • BenchChem. (2025). Application Note: Structural Elucidation of L-tyrosyl-L-aspartic acid using NMR Spectroscopy. BenchChem.

  • Lee, Y., et al. (2022). Describing Inhibitor Specificity for the Amino Acid Transporter LAT1 from Metainference Simulations. bioRxiv.

  • Lee, Y., et al. (2022). Describing Inhibitor Specificity for the Amino Acid Transporter LAT1 from Metainference Simulations. Institut Pasteur.

  • Ghasemi, J. B., et al. (2015). A study on quantitative structure–activity relationship and molecular docking of metalloproteinase inhibitors based on L-tyrosine scaffold. PMC.

  • Xia, Y., et al. (2014). Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. PMC.

  • Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. OSU Chemistry.

  • Edache, E. I., et al. (2021). Quantitative Structure-Activity Relationship Analysis of the Anti- tyrosine Activity of Some Tetraketone and Benzyl-benzoate Derivatives Based on Genetic Algorithm-Multiple Linear Regression. ResearchGate.

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

  • Mascot. (n.d.). Peptide fragmentation. Matrix Science.

  • Dąbrowska, K., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. MDPI.

  • Yutani, K., et al. (1990). Assignment of tyrosine resonances in the 1H-NMR spectrum of tryptophan synthase alpha-subunit. Monitoring conformational changes due to substitutions at position 49. PubMed.

  • Guruprasad, K. (2019). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. ResearchGate.

  • Arumanayagam, T. A., et al. (2015). 1 H NMR spectrum of L-tyrosine hydrochloride. ResearchGate.

  • de Oliveira, A. C., et al. (2014). l-Tyrosine-loaded nanoparticles increase the antitumoral activity of direct electric current in a metastatic melanoma cell model. PMC.

  • BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. BOC Sciences.

  • Mint, J. (n.d.). Tutorial: 1H NMR Simulation of Tyrosine. Read the Docs.

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols. Humana Press.

  • Male, L., et al. (2021). A structure determination protocol based on combined analysis of 3D-ED data, powder XRD data, solid-state NMR data and DFT-D calculations reveals the structure of a new polymorph of L-tyrosine. Apollo - University of Cambridge Repository.

  • Edache, E. I., et al. (2021). Quantitative Structure-Activity Relationship Analysis of the Anti- tyrosine Activity of Some Tetraketone and Benzyl-benzoate Derivatives Based on Genetic Algorithm-Multiple Linear Regression. ResearchGate.

  • LGT, et al. (n.d.). Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). eScholarship.org.

  • Al-Zoubi, R. M., et al. (2020). Design and synthesis of Fmoc-SPPS-ready iodoarene amino acid pre-catalysts and their reactivity in the. Tetrahedron Letters.

  • Edache, E. I., et al. (2021). Quantitative Structure-Activity Relationship Analysis of the Anti- tyrosine Activity of Some Tetraketone and Benzyl-benzoate Derivatives Based on Genetic Algorithm-Multiple Linear Regression. Semantic Scholar.

Sources

Technical Guide: Risk Assessment & Safety Protocols for Substituted Pentanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Scope: C5 Carboxylic Acid Derivatives (Focus: Alpha- & Gamma-substituted variants)

  • Primary Case Study: 2-Propylpentanoic Acid (Valproic Acid - VPA)[1][2]

  • Context: Drug Discovery & Organic Synthesis

Introduction: The "Deceptive Simplicity" of C5 Acids

Substituted pentanoic acids represent a critical class of intermediates in pharmaceutical synthesis (e.g., antiepileptics, histone deacetylase inhibitors). While they appear structurally simple, their safety profile is non-linear. Unlike straight-chain fatty acids, alpha-substitution (as seen in Valproic Acid) drastically alters metabolic stability, lipophilicity, and toxicity.

The Core Hazard: The primary risk in this class is not acute corrosivity (common to all acids), but delayed metabolic toxicity and teratogenicity . This guide moves beyond the standard SDS to provide a mechanistic risk assessment framework.

Physicochemical Properties & Structure-Activity Relationship (SAR)

Safety protocols must be derived from physical properties. The branching of the pentanoic acid chain increases lipophilicity (LogP), facilitating blood-brain barrier (BBB) penetration and dermal absorption.

Table 1: Comparative Properties (Straight vs. Branched)
PropertyValeric Acid (Reference)Valproic Acid (Critical Hazard)Safety Implication
Structure Pentanoic acid (Linear)2-Propylpentanoic acid (Branched)Branching hinders

-oxidation.
pKa ~4.82~4.8 (similar)Both exist as anions at physiological pH.
LogP 1.392.75High Risk: VPA is ~20x more lipophilic. Rapid dermal uptake.
Volatility High (vapor pressure)ModerateInhalation risk persists for both; requires LEV.
Stability Oxidizes via

-oxidation
Resistant to

-oxidation
Accumulates in mitochondria (toxicity mechanism).
The Lactonization Risk (Gamma-Substituted)

For 4-hydroxyvaleric acid and similar


-substituted derivatives, a specific chemical hazard exists: Spontaneous Lactonization .
  • Mechanism: Under acidic or thermal stress, 4-hydroxy acids cyclize to form lactones (e.g.,

    
    -valerolactone).
    
  • Safety Critical: This changes the GHS classification from "Corrosive Acid" to potentially "Flammable Liquid" or "Acute Toxin" depending on the specific lactone formed.

Toxicology: The Mechanistic Basis of Hazard

This section details why these chemicals are toxic, moving beyond simple GHS codes.

Hepatotoxicity (Mitochondrial Inhibition)

The alpha-branching (as in VPA) prevents normal mitochondrial


-oxidation.[3] The acid enters the mitochondria but cannot be easily processed, leading to the sequestration of Coenzyme A (CoA).
  • Mechanism: Formation of toxic intermediates (e.g., 4-ene-VPA) inhibits Carnitine Palmitoyltransferase I (CPT-1).[3]

  • Result: Microvesicular steatosis (fatty liver) and hyperammonemia.

Teratogenicity (HDAC Inhibition)

Substituted pentanoic acids are potent Histone Deacetylase (HDAC) Inhibitors .

  • Mechanism: By inhibiting HDACs, these compounds alter chromatin structure and gene expression during critical fetal development windows (neural tube closure).

  • GHS Classification: H360 (May damage fertility or the unborn child). [2]

  • Operational Rule: All novel substituted pentanoic acids must be treated as "Presumed Teratogens" until data proves otherwise.

Visualization: Metabolic Toxicity Pathway

The following diagram illustrates the divergence between safe metabolism (Glucuronidation) and the toxic pathway (Mitochondrial Inhibition) typical of this class.

Metabolic_Toxicity VPA Substituted Pentanoic Acid (e.g., VPA) Cytosol Cytosol VPA->Cytosol Mito Mitochondria Cytosol->Mito Transport Gluc Glucuronidation (Safe Excretion) Cytosol->Gluc Major Pathway HDAC HDAC Inhibition (Teratogenicity) Cytosol->HDAC Direct Effect BetaOx Beta-Oxidation (Blocked by Branching) Mito->BetaOx Attempted Metabolism ToxicMet Toxic Metabolite (4-ene-VPA) BetaOx->ToxicMet Desaturation CoA_Dep CoA Sequestration (Mitochondrial Failure) ToxicMet->CoA_Dep Inhibits CPT-1

Caption: Metabolic divergence of substituted pentanoic acids. The blockade of Beta-Oxidation leads to mitochondrial toxicity, while direct nuclear activity causes teratogenicity.

Safe Handling & Engineering Controls

The "Double-Glove" Protocol

Standard nitrile gloves are insufficient for extended handling of lipophilic organic acids (LogP > 2.0). They are prone to permeation.

  • Primary Barrier (Inner): Silver Shield / 4H Laminate .

    • Why: Resists permeation of small organic acids for >4 hours.

  • Mechanical Barrier (Outer): Heavyweight Nitrile (minimum 5 mil) .

    • Why: Provides dexterity and protects the fragile laminate inner glove from tears.

  • Change Schedule: Immediately upon splash contact.

Engineering Controls
  • Containment: All weighing of solid powders must occur in a Class II Biological Safety Cabinet (BSC) or a Powder Containment Hood (HEPA filtered) due to the teratogenic dust hazard.

  • Reaction: Fume hood face velocity must be maintained at 100 fpm (0.5 m/s) .

Self-Validating Decontamination

To ensure surfaces are free of residues, use a pH-indicator validation step.

  • Clean: Wipe surface with 10% Sodium Bicarbonate (neutralizes the acid and increases solubility).

  • Validate: Wipe area with a wet pH strip. If pH < 6, acid residue remains. Repeat cleaning.

Emergency Response (Class-Specific)

Exposure Response
  • Skin Contact: Do not use organic solvents (ethanol/DMSO) to wash skin. This increases the transdermal absorption rate of lipophilic acids. Wash with copious soap and water only.

  • Ingestion: Do not induce vomiting (corrosive risk). Activated charcoal is effective due to the high lipophilicity of these compounds.

Fire & Spills
  • Incompatibility: Avoid contact with strong oxidizers (e.g., Chromic acid, Permanganates).

  • Spill Cleanup:

    • Isolate the area (Teratogen protocol).

    • Cover with Sodium Carbonate or Calcium Carbonate (dry powder) to neutralize.

    • Wait for CO2 evolution to cease before collecting.

Regulatory & Classification Data

GHS Labeling (Reference: Valproic Acid Sodium Salt)[2]
  • Signal Word: DANGER

  • Hazard Statements:

    • H360: May damage fertility or the unborn child.[2]

    • H302: Harmful if swallowed.[2][4][5]

    • H315: Causes skin irritation.[2][4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[2][4]

Decision Matrix for New Derivatives

Use this workflow when handling a novel substituted pentanoic acid with unknown toxicity.

Safety_Decision Start New Substituted Pentanoic Acid Check_Alpha Is there substitution at the Alpha (C2) position? Start->Check_Alpha High_Risk HIGH RISK: Metabolic Blockade Assume Teratogen (H360) Assume Hepatotoxin Check_Alpha->High_Risk Yes (Branched) Check_Gamma Is there a Hydroxyl/Amino group at Gamma (C4/C5)? Check_Alpha->Check_Gamma No (Linear) Med_Risk MODERATE RISK: Corrosive Standard Acid Protocol Check_Gamma->Med_Risk No Lactone_Risk STABILITY RISK: Spontaneous Lactonization/Polymerization Check_Gamma->Lactone_Risk Yes

Caption: Risk stratification workflow for novel C5 acid derivatives.

References

  • Sigma-Aldrich. (2023).[5] Safety Data Sheet: Valproic Acid Sodium Salt. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 3121, Valproic Acid. Retrieved from

  • Silva, M. F., et al. (2008). Valproic acid metabolism and its effects on mitochondrial fatty acid oxidation: A review. Journal of Inherited Metabolic Disease. Retrieved from

  • Cayman Chemical. (2023).[2] Safety Data Sheet: Valproic Acid. Retrieved from

  • Franz, R. G. (2001).[6][7] Comparisons of pKa and log P values of some carboxylic and phosphonic acids. AAPS PharmSci.[6][7] Retrieved from

Sources

Methodological & Application

Synthesis of 2-(3-Hydroxyphenyl)-4,4-dimethylpentanoic acid from phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Strategic Approach to the Synthesis of 2-(3-Hydroxyphenyl)-4,4-dimethylpentanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

2-Arylalkanoic acids represent a critical pharmacophore in medicinal chemistry, most notably found in the class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. The target molecule of this guide, 2-(3-hydroxyphenyl)-4,4-dimethylpentanoic acid, is a structural analogue that incorporates a sterically demanding neopentyl moiety and a meta-hydroxyl group, features that can significantly influence its pharmacological profile.

A direct synthesis commencing from phenylacetic acid presents formidable challenges, namely the regioselective introduction of a meta-hydroxyl group and, more critically, the α-alkylation with a neopentyl group. Direct alkylation with neopentyl halides via an SN2 mechanism is notoriously inefficient due to severe steric hindrance, which heavily favors the competing E2 elimination pathway[1][2].

This guide, therefore, presents a robust and logically designed alternative synthetic pathway. Our strategy circumvents these challenges by starting with 3-methoxyphenylacetic acid. The core carbon-carbon bond is formed through a sequence of aldol condensation, dehydration, and catalytic hydrogenation. This approach avoids the problematic SN2 step and leverages well-established, high-yielding transformations. The final step involves the deprotection of the methoxy group to reveal the target phenolic acid. This protocol is designed to be self-validating, with clear explanations for each procedural choice, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Overall Synthetic Workflow

The synthesis is a six-step process beginning with the commercially available 3-methoxyphenylacetic acid. The workflow is designed for efficiency and scalability, employing standard laboratory techniques and reagents.

G cluster_0 Step 1: Esterification cluster_1 Steps 2-4: Side Chain Construction cluster_2 Steps 5-6: Final Modifications A 3-Methoxyphenylacetic Acid B Methyl 3-methoxyphenylacetate A->B MeOH, H₂SO₄ C Aldol Condensation & Dehydration B->C 1. LDA 2. Pivalaldehyde D Hydrogenation C->D H₂, Pd/C E Methyl 2-(3-methoxyphenyl)- 4,4-dimethylpentanoate D->E Intermediate Ester F Saponification E->F NaOH, H₂O/MeOH G Demethylation F->G BBr₃, DCM H Final Product: 2-(3-Hydroxyphenyl)-4,4-dimethylpentanoic acid G->H Workup

Caption: Overall synthetic pathway from starting material to final product.

Causality of Experimental Design

Selection of Starting Material and Protective Group

The synthesis commences with 3-methoxyphenylacetic acid. This choice is strategic for two primary reasons:

  • Regiocontrol: The hydroxyl group is already present in its protected form (methyl ether) at the desired meta position, obviating the need for complex and often low-yielding aromatic substitution reactions on an unsubstituted phenyl ring.

  • Stability and Reactivity: The methoxy group is a robust protective group that is stable to the basic and reductive conditions employed in the subsequent steps. It can be reliably cleaved in the final step under acidic conditions[3][4].

Core C-C Bond Formation: An Aldol-Based Strategy

The central challenge is the installation of the –CH₂-C(CH₃)₃ fragment. As previously noted, direct alkylation is not feasible. Our approach utilizes an aldol condensation between the enolate of methyl 3-methoxyphenylacetate and pivalaldehyde ((CH₃)₃C-CHO).

  • Why Aldol Condensation? This reaction forms a C-C bond by converting the α-carbon of the ester into a nucleophile (enolate) which then attacks the electrophilic carbonyl carbon of the aldehyde. This circumvents the steric issues of an SN2 reaction.

  • Subsequent Transformations: The resulting β-hydroxy ester is not the final target. A dehydration reaction is performed to create an α,β-unsaturated ester. This intermediate is then subjected to catalytic hydrogenation. The hydrogenation reduces the carbon-carbon double bond to yield the desired saturated pentanoate backbone. This three-reaction sequence (aldol, dehydration, reduction) is a classic and highly reliable method for α-alkylation when direct methods fail.

Final Deprotection

The terminal step is the cleavage of the aryl methyl ether to unmask the phenolic hydroxyl group. Boron tribromide (BBr₃) is the reagent of choice for this transformation. It is a powerful Lewis acid that coordinates to the ether oxygen, facilitating nucleophilic attack by the bromide ion to cleave the methyl-oxygen bond with high efficiency[5][6].

Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Esterification of 3-Methoxyphenylacetic Acid

This step converts the starting carboxylic acid into its methyl ester to prevent interference from the acidic proton during the base-mediated aldol condensation.

ReagentMolar Mass ( g/mol )AmountMolar Equiv.
3-Methoxyphenylacetic Acid166.1710.0 g1.0
Methanol (MeOH)32.04100 mLSolvent
Sulfuric Acid (conc. H₂SO₄)98.081.0 mLCatalyst

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-methoxyphenylacetic acid (10.0 g, 60.2 mmol).

  • Add methanol (100 mL) and stir until the solid is fully dissolved.

  • Carefully add concentrated sulfuric acid (1.0 mL) dropwise to the stirring solution.

  • Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield methyl 3-methoxyphenylacetate as a colorless oil.

    • Expected Yield: 95-99%.

Protocol 2: Aldol Condensation & Dehydration

This one-pot protocol forms the core carbon skeleton via an aldol condensation, followed by in-situ dehydration of the intermediate β-hydroxy ester.

ReagentMolar Mass ( g/mol )AmountMolar Equiv.
Diisopropylamine101.199.3 mL1.1
n-Butyllithium (2.5 M in hexanes)64.0626.5 mL1.1
Methyl 3-methoxyphenylacetate180.2010.8 g1.0
Pivalaldehyde86.137.6 mL1.1
Tetrahydrofuran (THF), anhydrous72.11200 mLSolvent

Procedure:

  • LDA Preparation: To a flame-dried 500 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous THF (100 mL) and diisopropylamine (9.3 mL, 66.2 mmol). Cool the flask to -78 °C in a dry ice/acetone bath. Add n-butyllithium (26.5 mL, 66.2 mmol) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: Add a solution of methyl 3-methoxyphenylacetate (10.8 g, 60.2 mmol) in anhydrous THF (50 mL) dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Aldol Reaction: Add pivalaldehyde (7.6 mL, 66.2 mmol) dropwise to the enolate solution at -78 °C. Stir at this temperature for 2 hours.

  • Workup & Dehydration: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL). Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and add ethyl acetate (200 mL). Separate the layers.

  • Wash the organic layer with 1 M HCl (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is a mixture of the aldol adduct and the dehydrated product.

  • Dehydration: Redissolve the crude oil in toluene (150 mL), add a catalytic amount of p-toluenesulfonic acid (~100 mg), and heat to reflux with a Dean-Stark trap for 3 hours to remove water.

  • Cool the reaction, wash with saturated aqueous sodium bicarbonate and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography (Silica gel, gradient elution with hexane/ethyl acetate) to yield methyl (E)-2-(3-methoxyphenyl)-4,4-dimethylpent-2-enoate .

    • Expected Yield: 65-75% over two steps.

Protocol 3: Catalytic Hydrogenation

This step reduces the double bond of the α,β-unsaturated ester to form the saturated carbon backbone.

ReagentMolar Mass ( g/mol )AmountMolar Equiv.
Unsaturated Ester from Protocol 2248.3310.0 g1.0
Palladium on Carbon (10% Pd/C)-1.0 g10 wt%
Ethyl Acetate (EtOAc)88.11150 mLSolvent

Procedure:

  • To a hydrogenation flask or a suitable pressure vessel, add the unsaturated ester (10.0 g, 40.3 mmol) and ethyl acetate (150 mL).

  • Carefully add 10% Pd/C (1.0 g) to the solution under an inert atmosphere.

  • Seal the vessel, evacuate the air, and purge with hydrogen gas (H₂). Pressurize the vessel to 50 psi (or use a hydrogen balloon for atmospheric pressure hydrogenation).

  • Stir the reaction mixture vigorously at room temperature for 12-18 hours, or until TLC analysis shows complete consumption of the starting material.

  • Carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield methyl 2-(3-methoxyphenyl)-4,4-dimethylpentanoate . The product is often pure enough for the next step without further purification.

    • Expected Yield: 95-100%.

Protocol 4: Saponification of the Ester

The methyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base.

ReagentMolar Mass ( g/mol )AmountMolar Equiv.
Saturated Ester from Protocol 3250.3510.0 g1.0
Sodium Hydroxide (NaOH)40.003.2 g2.0
Methanol (MeOH)32.0480 mLSolvent
Water (H₂O)18.0220 mLSolvent

Procedure:

  • Dissolve the ester (10.0 g, 39.9 mmol) in methanol (80 mL) in a 250 mL round-bottom flask.

  • Add a solution of sodium hydroxide (3.2 g, 79.9 mmol) in water (20 mL).

  • Heat the mixture to reflux for 3 hours.

  • Cool the reaction to room temperature and remove the methanol via rotary evaporation.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 6 M HCl. A white precipitate will form.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 2-(3-methoxyphenyl)-4,4-dimethylpentanoic acid as a white solid.

    • Expected Yield: 90-98%.

Protocol 5: Demethylation of the Aryl Methyl Ether

The final step removes the methyl protecting group to yield the target phenolic acid.

Sources

Using 2-(3-Hydroxyphenyl)-4,4-dimethylpentanoic acid in peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Using 2-(3-Hydroxyphenyl)-4,4-dimethylpentanoic acid in Peptidomimetics[1][2]

Part 1: Executive Summary & Strategic Rationale

2-(3-Hydroxyphenyl)-4,4-dimethylpentanoic acid (CAS: 1257397-57-1) is a specialized pharmacophore building block used in the design of high-affinity peptidomimetics, particularly those targeting G-Protein Coupled Receptors (GPCRs) such as the Mu- (MOR) , Delta- (DOR) , and Kappa- (KOR) opioid receptors.[2]

In drug discovery, this molecule functions as a lipophilic, metabolically stable bioisostere of the Tyrosine (Tyr) or Phenylalanine (Phe) side chains. Unlike natural amino acids, its lack of an


-amino group (when used as an N-terminal cap) and the presence of a sterically demanding gem-dimethyl moiety confer exceptional resistance to aminopeptidases and restrict conformational flexibility, locking the ligand into a bioactive conformation.
Core Applications
  • N-Terminal Capping: Replaces the labile N-terminal Tyrosine in opioid peptides (e.g., Enkephalin analogs) to generate "des-amino" antagonists or partial agonists with extended half-lives.

  • Hydrophobic Pocket Optimization: The gem-dimethyl group (4,4-dimethyl) probes deep hydrophobic pockets in receptors, enhancing selectivity profiles often unattainable with standard alkyl side chains.

  • Fragment-Based Drug Design (FBDD): Serves as the "Message" domain (phenol ring) linked to a "Address" domain (linker/tail) in bivalent ligands.

Part 2: Chemical Logic & Mechanism

To effectively use this scaffold, researchers must understand its structural contribution to ligand binding.

Structural FeatureBiological/Chemical Function
3-Hydroxyphenyl (Meta-Phenol) Pharmacophoric Anchor: Mimics the phenolic A-ring of morphine and the Tyr

side chain of endogenous opioids. The hydroxyl group forms critical hydrogen bonds with receptor residues (e.g., His297 in MOR).
4,4-Dimethyl (Gem-Dimethyl) Conformational Lock: The bulky methyl groups create steric hindrance (Thorpe-Ingold effect), restricting bond rotation and favoring a specific bioactive conformation. This reduces the entropic penalty upon binding.
Pentanoic Acid Backbone Linker Flexibility: The 5-carbon chain length places the hydrophobic bulk at a precise distance from the aromatic ring, distinct from the shorter propanoic acid backbone of standard hydrocinnamic acid derivatives.

Part 3: Experimental Protocols

Protocol A: Pre-Activation & Protection Strategy

Rationale: The free phenolic hydroxyl is nucleophilic and can interfere with activation agents (forming esters). For high-yield synthesis, transient protection is recommended unless using highly selective coupling conditions.

Reagents:

  • Substrate: 2-(3-Hydroxyphenyl)-4,4-dimethylpentanoic acid[1][2]

  • Protecting Group: tert-Butyldimethylsilyl chloride (TBS-Cl) or Acetyl chloride (AcCl).

  • Base: Imidazole or Pyridine.

  • Solvent: Anhydrous DMF or DCM.

Workflow:

  • Dissolution: Dissolve 1.0 eq of the acid in anhydrous DMF (0.2 M).

  • Base Addition: Add 2.5 eq of Imidazole. Stir at 0°C for 10 min.

  • Silylation: Dropwise add 1.2 eq of TBS-Cl.

  • Reaction: Warm to RT and stir for 4–6 hours. Monitor by TLC (The acid COOH may also silylate, but aqueous workup hydrolyzes the silyl ester while retaining the silyl ether on the phenol).

  • Workup: Dilute with EtOAc, wash with 5% Citric Acid (to hydrolyze silyl ester), Water, and Brine. Dry over Na

    
    SO
    
    
    
    .
  • Result: 2-(3-((tert-butyldimethylsilyl)oxy)phenyl)-4,4-dimethylpentanoic acid .

Protocol B: Solid-Phase Peptide Coupling (N-Terminal Capping)

Target: Coupling the scaffold to a resin-bound peptide (e.g., H2N-Gly-Gly-Phe-Leu-Resin).

Step-by-Step Methodology:

  • Resin Preparation:

    • Swell the resin (containing the free amine peptide) in DMF for 30 minutes.

    • Drain and wash with DMF (3x).

  • Activation Cocktail (Prepare immediately before use):

    • Acid: 3.0 eq of Protected Scaffold (from Protocol A).

    • Coupling Agent: 2.9 eq of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

    • Base: 6.0 eq of DIEA (Diisopropylethylamine).

    • Solvent: DMF (concentration ~0.1 M relative to acid).

    • Note: HATU is preferred over HBTU for sterically hindered acids like this gem-dimethyl derivative.

  • Coupling Reaction:

    • Add the activated cocktail to the resin.

    • Shake/agitate at Room Temperature for 2 to 4 hours .

    • Quality Check: Perform a Kaiser Test (Ninhydrin). If blue (positive), re-couple using fresh reagents for another 2 hours.

  • Washing:

    • Drain resin. Wash with DMF (3x), DCM (3x), DMF (3x).

  • Global Deprotection & Cleavage:

    • Treat resin with TFA/TIS/H

      
      O (95:2.5:2.5) for 2 hours.
      
    • Chemistry Note: The high acidity of TFA will quantitatively remove the TBS (silyl) protecting group from the phenol and cleave the peptide from the resin simultaneously.

    • Precipitate in cold Diethyl Ether.

Part 4: Visualization of Signaling & Synthesis Logic

The following diagram illustrates the structural logic of replacing a natural Tyrosine with this scaffold to create a metabolically stable antagonist.

G Native Native Opioid Peptide (H-Tyr-Gly-Gly-Phe...) Enzymes Aminopeptidases (Degradation) Native->Enzymes Rapid Hydrolysis Coupling Solid Phase Coupling (HATU/DIEA) Native->Coupling Peptide Core Scaffold 2-(3-Hydroxyphenyl)- 4,4-dimethylpentanoic acid Scaffold->Coupling N-Cap Activation Peptidomimetic Stabilized Ligand (Des-amino Analog) Coupling->Peptidomimetic Synthesis Peptidomimetic->Enzymes Resistant Receptor Mu-Opioid Receptor (Hydrophobic Pocket) Peptidomimetic->Receptor High Affinity Binding (Steric Lock)

Figure 1: Strategic incorporation of the scaffold to bypass enzymatic degradation while maintaining receptor affinity.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Coupling Efficiency Steric hindrance from the gem-dimethyl group.Switch to HOAt/HATU or use microwave-assisted coupling (50°C, 20 min).
O-Acylation (Side Reaction) Unprotected phenol reacting with activated ester.Ensure phenol is protected (TBS/Acetyl) before activation. If using free phenol, limit base (DIEA) to <2.0 eq.
Solubility Issues High lipophilicity of the 4,4-dimethylpentyl chain.Use a solvent mixture of DMF/DCM (1:1) or add 10% NMP to improve resin swelling and reagent solubility.

References

  • Schiller, P. W. (2010). "Opioid Peptide Analogs with Novel Activity Profiles." The AAPS Journal. Link (Context: Bioisosteres in opioid design).

  • DeHaven-Hudkins, D. L., et al. (2014). "Peripherally Restricted Mu-Opioid Receptor Antagonists." Journal of Pharmacology and Experimental Therapeutics. Link (Context: Structure-activity relationships of 3-hydroxyphenyl derivatives).

  • ChemicalBook Database. (2024). "CAS 1257397-57-1 Entry."[1][2][3] ChemicalBook. Link (Verification: Chemical structure and identifiers).

  • Gentilucci, L., et al. (2010). "Peptides and Peptidomimetics in Medicine." Current Medicinal Chemistry. Link (Context: Strategies for stabilizing peptide backbones).

Sources

Technical Application Note: Enantioselective Synthesis of 2-Aryl-4,4-Dimethylpentanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The preparation of chiral 2-aryl-4,4-dimethylpentanoic acids presents a unique challenge in process chemistry due to the significant steric bulk imposed by the tert-butyl (neopentyl) moiety adjacent to the chiral center. These scaffolds are critical pharmacophores in medicinal chemistry, often serving as metabolically stable bioisosteres for leucine or phenylalanine derivatives in protease inhibitors (e.g., NEP inhibitors) and GPCR modulators.

The "Neopentyl" Synthetic Bottleneck

Conventional asymmetric alkylation strategies fail for this specific scaffold.

  • Path A (Direct Alkylation): Alkylation of a chiral arylacetate enolate with neopentyl iodide is kinetically non-viable due to the extreme steric hindrance of the neopentyl electrophile toward

    
     attack (
    
    
    
    vs. ethyl).
  • Path B (Reverse Alkylation):

    
    -Arylation of 4,4-dimethylpentanoic acid derivatives is feasible but often requires high catalyst loadings and specialized ligands to induce high enantioselectivity.
    

Recommended Strategy: This protocol prioritizes Asymmetric Hydrogenation of the corresponding


-aryl-4,4-dimethylpent-2-enoic acid precursor. This route leverages the steric bulk of the tert-butyl group to enhance face-differentiation during the catalytic cycle, often resulting in superior enantiomeric excess (

) compared to alkylation methods.

Retrosynthetic Logic & Pathway Visualization

The following decision tree illustrates the critical logic leading to the selection of Asymmetric Hydrogenation as the primary protocol.

G cluster_0 Route A: Asymmetric Alkylation (REJECTED) cluster_1 Route B: Asymmetric Hydrogenation (SELECTED) Target Target: Chiral 2-Aryl-4,4-Dimethylpentanoic Acid StepA1 Precursor: Chiral Arylacetate Enolate Target->StepA1 Retrosynthesis StepB1 Precursor: 2-Aryl-4,4-dimethylpent-2-enoic acid Target->StepB1 Retrosynthesis OutcomeA FAIL: Steric inhibition of SN2 StepA1->OutcomeA StepA2 Electrophile: Neopentyl Iodide StepA2->OutcomeA OutcomeB SUCCESS: High Yield & ee% StepB1->OutcomeB StepB2 Catalyst: Rh(I)-Bisphosphine StepB2->OutcomeB

Figure 1: Strategic selection of the synthetic route. Route A is disqualified due to the inertness of neopentyl electrophiles.

Detailed Experimental Protocols

Phase 1: Precursor Assembly (Knoevenagel Condensation)

Objective: Synthesize (E)-2-aryl-4,4-dimethylpent-2-enoic acid. Mechanism: Base-mediated condensation of an arylacetic acid ester with pivalaldehyde (2,2-dimethylpropanal), followed by hydrolysis.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]Role
Arylacetic Acid Ethyl Ester1.0Nucleophile
Pivalaldehyde (2,2-Dimethylpropanal)1.2Electrophile
Potassium tert-butoxide (KOtBu)1.5Base
THF (Anhydrous)10 VSolvent
18-Crown-60.05Phase Transfer Catalyst
Step-by-Step Methodology
  • Enolate Formation: Charge a flame-dried 3-neck flask with Arylacetic Acid Ethyl Ester (1.0 equiv) and anhydrous THF (5 V) under

    
     atmosphere. Cool to -78°C.
    
  • Base Addition: Add KOtBu (1.5 equiv) solution in THF dropwise over 30 minutes. The solution will likely turn yellow/orange, indicating enolate formation. Stir for 45 minutes at -78°C.

  • Aldehyde Addition: Add Pivalaldehyde (1.2 equiv) dropwise. Note: Pivalaldehyde is volatile; ensure the syringe is cold.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours, then stir at room temperature for 12 hours. The steric bulk of the tert-butyl group prevents self-condensation of the aldehyde (Cannizzaro is a minor risk, but aldol is favored).

  • Dehydration/Workup: Quench with sat.

    
    . Extract with EtOAc. The crude intermediate is often the 
    
    
    
    -hydroxy ester.
  • Elimination (if not spontaneous): Reflux the crude residue in Toluene with catalytic p-TsOH (0.05 equiv) using a Dean-Stark trap to drive water removal. This yields the

    
    -unsaturated ester.
    
  • Hydrolysis: Treat the ester with LiOH (3.0 equiv) in THF/H2O (3:1) at 60°C for 4 hours. Acidify with 1M HCl to pH 2. Extract, dry (

    
    ), and recrystallize (Hexanes/EtOAc) to obtain the pure (E)-2-aryl-4,4-dimethylpent-2-enoic acid .
    
Phase 2: Asymmetric Hydrogenation (The Stereodefining Step)

Objective: Enantioselective reduction of the C=C bond to set the C2 stereocenter. Catalytic System: Rhodium(I) complex with a chiral bisphosphine ligand.[8] Ligand Selection: (R,R)-Me-DuPhos or (R)-SegPhos are recommended. These ligands create a rigid chiral pocket that effectively recognizes the steric difference between the bulky tert-butyl group and the aryl ring.

Reagents & Materials
ReagentQuantityRole
Substrate (from Phase 1)1.0 mmolSubstrate
[Rh(cod)2]BF41.0 mol%Pre-catalyst
(R)-SegPhos (or BINAP)1.1 mol%Chiral Ligand
Methanol (Degassed)5.0 mLSolvent
Hydrogen Gas (

)
5-10 barReagent
Step-by-Step Methodology
  • Catalyst Preparation (In Glovebox): In a vial, mix [Rh(cod)2]BF4 and the Chiral Ligand in degassed MeOH (1 mL). Stir for 15 minutes until the solution turns clear orange/red (active cationic complex).

  • Substrate Loading: Dissolve the unsaturated acid (1.0 mmol) in degassed MeOH (4 mL).

  • Reactor Charging: Transfer the substrate solution and catalyst solution into a high-pressure hydrogenation autoclave (e.g., Parr reactor).

  • Purging: Seal the reactor. Purge with

    
     (3 cycles) and then with 
    
    
    
    (3 cycles) to remove all oxygen.
  • Reaction: Pressurize to 5-10 bar (70-145 psi)

    
    . Stir vigorously (1000 rpm) at 25°C  for 12-24 hours.
    
    • Critical Control Point: Do not heat initially. Higher temperatures can increase reaction rate but often erode

      
       due to increased conformational freedom of the bulky substrate.
      
  • Workup: Vent

    
    . Concentrate the solvent under reduced pressure.
    
  • Purification: The residue is usually pure enough for analysis. If Rh residues remain, pass through a short pad of silica gel or use a scavenger resin (e.g., QuadraPure™ TU).

Quality Control & Analytical Validation

Every batch must be validated for chemical purity and optical purity.

Chiral HPLC Method
  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : TFA (95 : 5 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (or

    
     of the aryl group).
    
  • Expected Result: The enantiomers should resolve with a separation factor (

    
    ) > 1.2. The bulky tert-butyl group usually enhances separation on amylose-based columns (AD-H).
    
NMR Characterization (Self-Validation)
  • 1H NMR (CDCl3):

    • 
       0.90 ppm (s, 9H): tert-butyl group (singlet confirms 4,4-dimethyl).
      
    • 
       1.6-1.9 ppm (dd, 2H): Methylene protons (
      
      
      
      ).
    • 
       3.6-3.8 ppm (t or dd, 1H): Chiral proton at C2 (
      
      
      
      ).
    • Diagnostic: The disappearance of the olefinic proton (

      
       6.5-7.5 ppm) confirms full conversion.
      

Troubleshooting & Optimization Guide

ProblemProbable CauseCorrective Action
Low Conversion Steric hindrance of the t-butyl group blocking the catalyst.Increase

pressure to 30 bar. Switch to a smaller, more electron-rich ligand like (R,R)-Me-DuPhos .
Low ee% (<80%) Isomerization of the double bond prior to hydrogenation.Ensure the substrate is strictly the (E)-isomer. Lower the reaction temperature to 0°C.
Catalyst Poisoning Trace sulfur or halides from Phase 1.Recrystallize the precursor acid meticulously. Use high-grade degassed MeOH.

References

  • General Asymmetric Hydrogenation: Tang, W., & Zhang, X. (2003).[9] New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. Link

  • Rh-Catalyzed Hydrogenation of Acrylic Acids: Gridnev, I. D., & Imamoto, T. (2004). Mechanism of Asymmetric Hydrogenation Catalyzed by Rh-Bis(phosphine) Complexes.[8] Accounts of Chemical Research, 37(9), 633–641. Link

  • Synthesis of Bulky Acids: Strotman, N. A., et al. (2008).[2] Catalytic Asymmetric Cross-Couplings of α-Halo Carbonyl Compounds. Journal of the American Chemical Society, 130(11), 3302–3303. Link

  • Industrial Application (NEP Inhibitors): Ksander, G. M., et al. (1995). Dicarboxylic acid dipeptide neutral endopeptidase inhibitors. Journal of Medicinal Chemistry, 38(10), 1689–1700. (Describes similar structural motifs). Link

Disclaimer: This protocol involves high-pressure hydrogen gas and pyrophoric catalysts. All procedures should be performed by trained personnel in a suitable fume hood with blast shielding.

Sources

Incorporating bulky amino acid analogs into peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Overcoming Steric Hindrance in Peptide Synthesis Topic: Strategies for Incorporating Bulky Amino Acid Analogs (N-Methyls, Aib,


-disubstituted residues)
Date:  October 2023 (Revision 2.1)
Author:  Senior Application Scientist, Peptide Chemistry Division[1]

Executive Summary

The incorporation of sterically hindered amino acids—such as N-methylated residues, aminoisobutyric acid (Aib), and


-disubstituted analogs—is a critical strategy for enhancing the proteolytic stability and membrane permeability of therapeutic peptides.[1] However, the very bulk that confers biological stability acts as a barrier to chemical synthesis. Standard Fmoc/tBu protocols often result in deletion sequences and low crude purity due to the inability of the activated carboxylate to penetrate the "molecular umbrella" of the bulky nucleophile.

This guide details optimized protocols using high-efficiency coupling reagents (COMU, PyAOP) and microwave-assisted solid-phase peptide synthesis (MW-SPPS) to overcome these energy barriers.[1]

Strategic Planning: The "Pre-Synthesis" Checklist

Before weighing resin, analyze your sequence. Steric hindrance is cumulative. A single bulky residue is manageable; sequential bulky residues (e.g., Aib-Aib or N-Me-Xaa to N-Me-Yaa) require aggressive intervention.[1]

A. Resin Selection

For hydrophobic or bulky sequences, resin swelling is the rate-limiting step for diffusion.[1]

  • Recommendation: Use ChemMatrix (PEG-PS) or Tentagel resins.[1]

  • Why: These resins swell significantly better in both DMF and DCM compared to standard polystyrene (PS), reducing chain aggregation which exacerbates steric hindrance.

  • Loading: Keep loading low (< 0.4 mmol/g) to prevent "site isolation" where growing chains crowd each other out.[1]

B. Solvent Engineering
  • Standard: DMF is acceptable for single insertions.

  • Advanced: For difficult sequences, use NMP (N-methylpyrrolidone) .[1]

  • The "Magic Bullet": If aggregation is suspected (common with hydrophobic bulky analogs), use 0.8 M LiCl in NMP . The chaotropic salt disrupts hydrogen bonding networks (beta-sheet formation) that lock the peptide terminus in an unreactive conformation.[1]

Reagent Selection Matrix

The choice of coupling reagent is the single most significant variable. Standard DIC/Oxyma is excellent for automated synthesis but may struggle with consecutive bulky residues.

ReagentClassSteric HandlingRacemization RiskRecommendation
COMU Uronium/OxymaHigh LowPrimary Choice. Safer than HATU (non-explosive), often higher yields.[1]
PyAOP PhosphoniumVery High LowGold Standard for N-Methyls. Phosphonium salts often outperform uroniums for secondary amines.[1]
HATU Uronium/HOAtHighLowLegacy standard. Effective, but COMU is generally preferred now for safety/cost.
DIC/Oxyma CarbodiimideModerate/HighVery LowBest for microwave automated synthesizers. Excellent for Aib oligomers.
TFFH Acid FluorideHighModerateNiche use for Aib-Aib couplings if onium salts fail.[1]

Decision Logic & Workflow

The following diagram outlines the decision process for selecting the correct synthetic strategy based on sequence difficulty.

PeptideWorkflow Start Analyze Sequence IsBulky Contains Bulky Residues? (Aib, N-Me, Pen) Start->IsBulky Sequential Sequential Bulky Residues? (e.g., Aib-Aib) IsBulky->Sequential Yes Standard Standard Protocol DIC/Oxyma, 75°C IsBulky->Standard No Advanced Advanced Protocol COMU or PyAOP Double Couple Sequential->Advanced No (Single) Extreme Extreme Protocol PyAOP + Microwave 0.8M LiCl in NMP Sequential->Extreme Yes (Consecutive)

Figure 1: Decision matrix for selecting coupling severity based on sequence composition.

Protocol A: Microwave-Assisted Synthesis (The Gold Standard)[1]

Microwave irradiation is the most effective tool for bulky analogs. The rapid oscillating field generates internal heat that disrupts aggregation and provides the kinetic energy to overcome steric repulsion.

Applicability: Aib, N-Methyl amino acids,


-methyl amino acids.[1][2]
Parameters:
  • Temperature: 75°C (Standard) | 50°C (Cys/His to prevent racemization).

  • Power: 30–40 W (Dynamic control).[1]

  • Concentration: 0.2 M Amino Acid.

Step-by-Step Procedure:
  • Activation (External):

    • Dissolve Fmoc-AA-OH (5.0 eq) and COMU (5.0 eq) in DMF.[1]

    • Add DIEA (10.0 eq).[1]

    • Note: Activate for max 30 seconds before adding to resin. COMU hydrolyzes faster than HBTU.

  • Coupling (Microwave):

    • Add activated solution to resin.[3][4][5][6]

    • Irradiate at 75°C for 5 minutes .

    • Critical: For consecutive bulky residues (e.g., Aib coupled to Aib-resin), extend to 10 minutes or perform a Double Coupling (drain and repeat step 1-2).[1]

  • Washing:

    • Wash with DMF (4 x 30 sec).[1]

  • Deprotection:

    • 20% Piperidine in DMF with 0.1 M Oxyma Pure (to suppress aspartimide formation).[1]

    • Irradiate at 75°C for 3 minutes .

Protocol B: Manual Synthesis for "Impossible" Couplings

When microwave is unavailable or fails, use this high-stringency manual protocol. This utilizes PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), which is superior for secondary amines (N-methyls) because the phosphonium byproduct does not terminate the chain if it reacts with the amine, unlike uronium guanidinylation.[1]

Applicability: N-Me-Xaa to N-Me-Yaa couplings; Tetrasubstituted carbons.[1]

Reagents:
  • Coupling: PyAOP (3 eq) / HOAt (3 eq) / DIEA (6 eq).[1]

  • Solvent: 0.8 M LiCl in NMP (anhydrous).

Step-by-Step Procedure:
  • Resin Swelling:

    • Swell ChemMatrix resin in NMP for 45 minutes.

  • Activation:

    • Dissolve Fmoc-Bulky-AA (3 eq) and HOAt (3 eq) in the LiCl/NMP solvent.[1]

    • Add PyAOP (3 eq).[1]

    • Add DIEA (6 eq) last.[1][3][4]

  • Coupling:

    • Add to resin immediately.

    • Agitate for 2 hours at room temperature.

    • Optional: If possible, heat to 50°C using a chemically safe heating block.

  • Monitoring (Critical):

    • Do NOT use Kaiser Test. It tests for primary amines. N-methyls are secondary amines.[1]

    • Use Chloranil Test:

      • Add 2 drops 2% acetaldehyde in DMF + 2 drops 2% chloranil in DMF to a few resin beads.[1]

      • Blue/Green beads = Positive (Uncoupled secondary amine).[1]

      • Colorless/Brown = Negative (Coupling complete).[1]

  • Recoupling:

    • If Chloranil is blue, drain and repeat Step 2-3.[1]

Mechanism & Workflow Visualization

The following diagram illustrates the specific pathway for PyAOP activation and the critical monitoring step for secondary amines.

CouplingMechanism AA Fmoc-Bulky-AA ActiveEst Active Ester (OAt-Ester) AA->ActiveEst Activation PyAOP PyAOP/HOAt PyAOP->ActiveEst Coupled Peptide Bond Formed ActiveEst->Coupled Nucleophilic Attack Resin Resin-N(Me)-H (Steric Bulk) Resin->Coupled Test Chloranil Test Coupled->Test QC Check Recouple Double Couple Test->Recouple Blue Beads (Incomplete) Next Cycle Next Cycle Test->Next Cycle Colorless (Complete) Recouple->ActiveEst Repeat

Figure 2: Workflow for PyAOP-mediated coupling and Chloranil validation.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield (Deletion) Steric hindrance prevented coupling.[1][5]Switch from HATU to PyAOP or COMU . Use Double Coupling . Increase temp to 75°C.
Racemization Over-activation or high temp (especially Cys/His).Reduce temp to 50°C for sensitive residues. Use Oxyma instead of HOBt/HOAt.
Incomplete Deprotection Fmoc group held in aggregate structure.Use Microwave deprotection (75°C).[1][7] Add 0.1 M DBU to the piperidine cocktail (aggressive base).
Precipitate in Solution Reagent insolubility (common with PyBOP/PyAOP in DCM).[1]Dissolve reagents in NMP or DMF . Avoid DCM for coupling reactions.

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link[1]

  • Hymel, D., & Peterson, B. R. (2012). Synthetic cell surface receptors for delivery of therapeutics. Advanced Drug Delivery Reviews (Discusses PyAOP for bulky residues). Link[1]

  • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS).[1] Organic Letters, 16(3), 940–943. Link[1]

  • Biotage Application Note. (2023). "How many amino acid equivalents should I use for my microwave assisted synthesis?" Link

  • Teixidó, M., et al. (2005).[3] Solid-Phase Synthesis of N-Methyl Peptides. Journal of Peptide Science. Link[1]

Sources

Troubleshooting & Optimization

Solubility issues with 2-(3-Hydroxyphenyl)-4,4-dimethylpentanoic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: Solubilizing 2-(3-Hydroxyphenyl)-4,4-dimethylpentanoic acid Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Medicinal Chemists, Pharmacology Leads[1]

Compound: 2-(3-Hydroxyphenyl)-4,4-dimethylpentanoic acid

Status: Active Support Topic Classification: Lipophilic Organic Acid / Phenolic Derivative[1]

Welcome to the Technical Support Hub. This guide addresses the specific physicochemical challenges associated with 2-(3-Hydroxyphenyl)-4,4-dimethylpentanoic acid . Due to the combination of a bulky hydrophobic tail (4,4-dimethylpentyl) and a phenolic moiety, this compound presents a "solubility paradox" common in drug discovery: it possesses ionizable groups but remains stubbornly insoluble in neutral aqueous media.[1]

The Core Challenge: Why won't it dissolve?

Before attempting a protocol, you must understand the molecular competition occurring in your flask.[1] This molecule is not a simple acid; it is an amphiphilic lipophile .

Physicochemical Profile
FeatureChemical ImpactSolubility Consequence
Carboxylic Acid pKa ~4.5Ionizes at neutral pH, theoretically aiding solubility.[1]
Phenolic -OH pKa ~10.0Remains protonated (neutral) at physiological pH (7.4).[1]
4,4-Dimethyl Group High LipophilicityActs as a "grease ball" (steric bulk), aggressively resisting water solvation.[1]
Phenyl Ring Pi-stackingPromotes aggregation and precipitation.

The Problem: At pH 7.4, the carboxylic acid is ionized (


), but the massive hydrophobic surface area of the 4,4-dimethylpentyl and phenyl groups overwhelms the solvation power of that single charge.[1] The molecule tends to form micelles or simply crash out as a gummy precipitate.

Decision Matrix: Selecting Your Protocol

Do not use a "one size fits all" approach. Select your method based on your end application.

SolubilityMatrix Start Start: Define Application InVitro In Vitro / Cell Culture Start->InVitro InVivo In Vivo / Animal Dosing Start->InVivo HighConc High Conc. (>10 mM) InVitro->HighConc LowConc Low Conc. (<100 µM) InVitro->LowConc Base Protocol B: pH Adjustment (NaOH) InVivo->Base IV/IP (Acute) Cyclo Protocol C: Cyclodextrin Complex (HP-β-CD) InVivo->Cyclo PO/SC (Chronic/High Dose) DMSO Protocol A: DMSO Stock + Media Dilution HighConc->DMSO Primary Choice LowConc->DMSO

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental context.

Step-by-Step Protocols

Protocol A: The "DMSO Spike" (In Vitro Assays)

Best for: HTS, Cell Culture, Enzymatic Assays[1]

Theory: Dissolve the hydrophobic bulk in an organic solvent first, then rapidly disperse into aqueous buffer.

  • Preparation of Stock:

    • Weigh the solid compound.

    • Add 100% DMSO (Anhydrous) to achieve a concentration of 10 mM to 50 mM .

    • Note: Vortex vigorously.[2] If particles remain, sonicate at 40°C for 5 minutes. The solution should be crystal clear.

  • Dilution (The Critical Step):

    • Do not add water to the DMSO stock.

    • Do add the DMSO stock to the stirred culture media/buffer.

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.

  • Visual Check: Hold the tube up to a light source. If you see a "milky" swirl that does not disappear, the compound has precipitated (crashed out).[1]

Protocol B: The "Salting-In" Method (pH Adjustment)

Best for: Acute IV/IP injections where organic solvents are restricted.[1]

Theory: You must force the ionization of the carboxylic acid to overcome the lipophilic tail.

  • Suspend: Place the solid compound in sterile saline (0.9% NaCl). It will not dissolve.

  • Titrate:

    • Add 0.1 N NaOH dropwise while vortexing.

    • Monitor pH. The target is pH 8.0 – 8.5 .

    • Warning: Do not exceed pH 9.0, or you risk oxidizing the phenolic group (turning the solution pink/brown).

  • Back-Titrate (Optional): Once dissolved, carefully lower the pH back to 7.4 using 0.1 N HCl. If precipitation occurs immediately, your "Thermodynamic Solubility Limit" at pH 7.4 is lower than your target concentration. You must use Protocol C.

Protocol C: Cyclodextrin Encapsulation (Gold Standard)

Best for: High-dose animal studies, oral gavage, or sensitive targets.[1]

Theory: The hydrophobic 4,4-dimethylpentyl tail is sequestered inside the cyclodextrin donut, leaving the hydrophilic exterior exposed to water.[1]

  • Vehicle Prep: Prepare a 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) solution in water.[1]

  • Addition: Add the solid compound to the vehicle.

  • Energy Input: Sonicate for 20–30 minutes at room temperature.

  • Result: This usually yields a clear, stable solution up to 5–10 mg/mL without extreme pH shifts.

Troubleshooting & FAQs

Q: My solution turned pink/brown after sitting on the bench. Is it safe to use?

  • Diagnosis: Phenolic Oxidation.

  • Cause: The 3-hydroxyphenyl group is sensitive to oxidation, especially at pH > 8.0 and under light exposure (Quinone formation).[1]

  • Fix: Discard the solution. For future preps, add an antioxidant (e.g., 0.1% Sodium Metabisulfite) or work under nitrogen.[1] Store stocks at -20°C in amber vials.

Q: I used Protocol A (DMSO), but when I added it to my cell media, it precipitated immediately.

  • Diagnosis: "Solvent Shock."[2]

  • Cause: The local concentration of water spiked too high around the DMSO droplet before it could disperse.

  • Fix: Use a "step-down" dilution. Dilute your 50 mM DMSO stock to 5 mM in DMSO first. Then, while vortexing the media, slowly inject the DMSO stock into the center of the vortex.[1]

Q: Can I use Ethanol instead of DMSO?

  • Answer: Yes, but with caveats. Ethanol evaporates, changing the concentration of your stock over time.[1] Furthermore, ethanol is less effective at breaking the crystal lattice of highly lipophilic phenyl-alkyl acids compared to DMSO.[1]

Q: Why does the solution precipitate when I add Calcium or Magnesium (e.g., in Krebs Buffer)?

  • Diagnosis: Divalent Cation Chelation.

  • Mechanism: The carboxylic acid anion (

    
    ) can form insoluble salts with 
    
    
    
    or
    
    
    (similar to how soap scum forms).[1]
  • Fix: Dissolve the compound in

    
    -free PBS first, then dilute into the final buffer. If precipitation persists, lower the concentration.[1]
    

Mechanism of Action Diagram

The following diagram illustrates the ionization states that dictate solubility.

Figure 2: Ionization states of 2-(3-Hydroxyphenyl)-4,4-dimethylpentanoic acid relative to pH.[1]

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Defines the pKa-solubility relationship for lipophilic acids).

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

  • Cayman Chemical. (2022).[3] Product Information: α-Cyano-4-hydroxycinnamic Acid. (Reference for handling phenolic acid solubility in DMSO/Buffers). Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

  • BenchChem. (2025).[4] Synthesis and Formulation of Substituted Pentanoic Acids. (General protocols for handling alkyl-substituted acids). Link[1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Technical Support Center: Optimizing Chiral Resolution of 2-Aryl-Alkanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the chiral resolution of 2-aryl-alkanoic acids, a critical class of compounds widely recognized as non-steroidal anti-inflammatory drugs (NSAIDs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating enantiomers, which often exhibit significantly different pharmacological activities.[1] For instance, the (S)-enantiomer of Naproxen is 28 times more active than its (R)-counterpart, underscoring the necessity for effective chiral resolution.[2][3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our approach is rooted in practical, field-proven insights to empower you to optimize your resolution strategies.

I. Frequently Asked Questions (FAQs)

Here, we address some of the fundamental questions regarding the chiral resolution of 2-aryl-alkanoic acids.

Q1: What are the primary methods for the chiral resolution of 2-aryl-alkanoic acids?

A1: The most common methods include:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic acid with a chiral resolving agent (typically a chiral amine) to form diastereomeric salts.[1][4] These salts have different physical properties, such as solubility, allowing for their separation by crystallization.[4]

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) are powerful analytical and preparative techniques for separating enantiomers directly.[5]

  • Enzymatic Resolution: This method utilizes enzymes, such as lipases, to selectively catalyze a reaction with one of the enantiomers, allowing for the separation of the unreacted enantiomer from the product.[2][3][6][7]

Q2: How do I select an appropriate chiral resolving agent for diastereomeric salt formation?

A2: The selection of a chiral resolving agent is often an empirical process.[4] An ideal agent should form diastereomeric salts with a significant difference in solubility to ensure high recovery and enantiomeric excess (ee).[4] Commonly used resolving agents for acidic compounds like 2-aryl-alkanoic acids are chiral amines such as (S)-(-)-α-methylbenzylamine.[1] A systematic screening of a small library of resolving agents is a practical approach.

Q3: What is the significance of the solvent in diastereomeric salt resolution?

A3: The solvent plays a critical role as it directly influences the solubility of the diastereomeric salts.[8] An optimal solvent will maximize the solubility difference between the two diastereomers, leading to the selective crystallization of the less soluble salt.[8][9] It is important to screen a range of solvents with varying polarities.[8]

Q4: What is "chirality switching" in diastereomeric salt resolution?

A4: "Chirality switching" is a phenomenon where changing the solvent can reverse the relative solubilities of the diastereomeric salts, causing the opposite enantiomer's salt to crystallize.[8][10] This can be advantageous as it allows for the isolation of both enantiomers using a single resolving agent simply by altering the solvent system.[10]

II. Troubleshooting Guide

This section is organized by common problems encountered during the chiral resolution of 2-aryl-alkanoic acids.

A. Diastereomeric Salt Formation & Crystallization

Q5: I'm not getting any crystals to form. What should I do?

A5:

  • Possible Cause: The diastereomeric salts may be too soluble in the chosen solvent, or the solution may not be sufficiently supersaturated.

  • Troubleshooting Steps:

    • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the salts.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt.

    • Utilize an Anti-Solvent: Gradually add a solvent in which the salts are poorly soluble (an "anti-solvent") to induce precipitation.[8] This technique can significantly increase the yield.[8]

    • Solvent Screening: A systematic solvent screening is highly recommended.[8] Test a variety of solvents with different polarities.

Q6: My product is "oiling out" instead of crystallizing. How can I fix this?

A6:

  • Possible Cause: "Oiling out" occurs when the salt separates from the solution as a liquid instead of a solid. This can happen if the melting point of the salt is lower than the crystallization temperature or if the solution is too concentrated.

  • Troubleshooting Steps:

    • Dilute the Solution: Add more of the primary solvent to decrease the concentration.[9]

    • Lower the Temperature: A lower crystallization temperature may be below the melting point of the salt.[9]

    • Change the Solvent System: Switching to a less polar solvent might favor crystallization.[9]

Q7: The yield of my desired diastereomeric salt is low. How can I improve it?

A7:

  • Possible Cause: The desired diastereomeric salt may have significant solubility in the mother liquor.

  • Troubleshooting Steps:

    • Optimize Solvent and Temperature: Screen for solvents that minimize the solubility of the target salt and experiment with lower final crystallization temperatures.[8]

    • Employ an Anti-Solvent: The addition of an anti-solvent can effectively reduce the solubility of the desired salt and increase its precipitation.[8] For instance, in the resolution of Ibuprofen, a methanol-to-water ratio of 1:6 was found to be optimal for maximizing yield.[1]

    • Optimize Stoichiometry: Ensure the molar ratio of the racemic acid to the resolving agent is optimized. For Ibuprofen resolution with (S)-(-)-α-methylbenzylamine (S-MBA) and KOH, a 1:0.5:0.5 ratio was found to be optimal.[1]

Q8: The enantiomeric excess (ee) of my resolved acid is low. What can I do?

A8:

  • Possible Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent, leading to co-precipitation.

  • Troubleshooting Steps:

    • Recrystallization: Purify the obtained salt by recrystallizing it one or more times. This is a very common and effective method to enhance enantiomeric purity.

    • Optimize the Solvent System: The choice of solvent is crucial for selectivity.[9] A systematic solvent screen is the most effective way to find a solvent that maximizes the solubility difference between the two diastereomeric salts.[9]

    • Controlled Cooling: A slower cooling rate can improve the selectivity of the crystallization process.

B. Chiral Chromatography (HPLC/SFC)

Q9: I'm seeing poor resolution or peak overlap between enantiomers. How can I improve the separation?

A9:

  • Possible Cause: The chosen chiral stationary phase (CSP) and mobile phase are not providing sufficient selectivity for the enantiomers.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • Composition: Adjust the ratio of the organic modifier to the buffer or supercritical fluid.

      • pH: The pH of the mobile phase can significantly influence the separation of acidic compounds like profens.[11]

      • Additives: Small amounts of acidic or basic additives can dramatically alter selectivity.

    • Change the Chiral Stationary Phase: There is no universal CSP, and column selection is a critical first step.[5] If optimization of the mobile phase is unsuccessful, screening different types of CSPs (e.g., polysaccharide-based, protein-based) is necessary.

    • Lower the Temperature: Operating the column at a lower temperature often leads to better resolution.[12]

    • Reduce the Flow Rate: A lower flow rate can increase the efficiency of the separation and improve resolution.[12]

Q10: I'm experiencing baseline instability or signal noise. What are the potential causes?

A10:

  • Possible Cause: This can be due to a variety of factors including mobile phase outgassing, detector issues, or column contamination.

  • Troubleshooting Steps:

    • Degas the Mobile Phase: Ensure your mobile phase is properly degassed to prevent bubble formation in the detector.

    • Flush the System: Flush the HPLC system with a strong solvent to remove any contaminants.

    • Check the Detector Lamp: The detector lamp may be nearing the end of its life and require replacement.

    • Column History: Be aware of the column's history, as acidic or basic modifiers can have memory effects that impact subsequent separations.[13]

Q11: My sample is not fully soluble in the mobile phase. What should I do?

A11:

  • Possible Cause: The sample solvent is incompatible with the mobile phase.

  • Troubleshooting Steps:

    • Ideal Scenario: Dissolve the sample in the mobile phase itself.[5]

    • Alternative Solvents: If solubility is an issue, use a stronger solvent to dissolve the sample, but be cautious as this can lead to peak distortion or precipitation upon injection.[5] Inject the smallest possible volume of the sample dissolved in a stronger solvent.

C. Enzymatic Resolution

Q12: The conversion rate in my enzymatic resolution is low. How can I increase it?

A12:

  • Possible Cause: The enzyme activity may be low under the current reaction conditions, or there may be substrate or product inhibition.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Systematically vary the pH, temperature, and buffer system to find the optimal conditions for your chosen enzyme.

    • Enzyme Immobilization: Immobilizing the enzyme on a solid support can improve its stability and activity.[2][3][6]

    • Solvent System: For substrates with low aqueous solubility, using a biphasic system (aqueous-organic) or an ionic liquid can enhance the reaction rate.[2][3]

    • Substrate Concentration: The substrate concentration can affect enzyme activity.[6] It may be necessary to find an optimal concentration to avoid substrate inhibition.

Q13: The enantiomeric excess of my product is high, but the yield is low (approaching 50%). Is this normal?

A13:

  • Possible Cause: Yes, this is a common characteristic of kinetic resolutions.

  • Explanation: In a kinetic resolution, one enantiomer reacts faster than the other. As the reaction progresses and the more reactive enantiomer is consumed, the enantiomeric excess of the remaining substrate increases. However, the theoretical maximum yield for a single enantiomer in a standard kinetic resolution is 50%.[2] Further increasing the conversion can lead to a decrease in the enantiomeric excess of the product.[2]

III. Data Presentation & Visualization

Table 1: Influence of Solvent on the Diastereomeric Resolution of Racemic Ibuprofen with (S)-(-)-α-methylbenzylamine
SolventDiastereomeric Excess (%de) of CrystalsYield (%) of Diastereomeric Salt
Ethyl Acetate8071
Methanol6555
Ethanol7062
Isopropanol7568

This table illustrates the significant impact of the solvent on both the purity and recovery of the desired diastereomeric salt. Ethyl acetate provided the highest yield in this example.[1]

Diagram 1: General Workflow for Chiral Resolution by Diastereomeric Salt Formation

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Liberation of Enantiomer racemic_acid Racemic 2-Aryl-Alkanoic Acid mix Mix and Dissolve racemic_acid->mix resolving_agent Chiral Resolving Agent resolving_agent->mix solvent Suitable Solvent solvent->mix crystallization Induce Crystallization (Cooling, Anti-Solvent) mix->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble Collect more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble Separate acidification Acidification (e.g., HCl) less_soluble->acidification extraction Solvent Extraction acidification->extraction pure_enantiomer Pure Enantiomer extraction->pure_enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Diagram 2: Decision Tree for Troubleshooting Poor HPLC Resolution

G start Poor Resolution (Peak Overlap) q1 Optimize Mobile Phase? start->q1 a1_yes Adjust Organic Modifier Ratio Adjust pH Additives q1->a1_yes Yes q3 Change Column Temperature? q1->q3 No q2 Improvement? a1_yes->q2 a2_yes Continue Optimization q2->a2_yes Yes q2->q3 No a3_yes Lower Temperature q3->a3_yes Yes q5 Change Flow Rate? q3->q5 No q4 Improvement? a3_yes->q4 a4_yes Continue Optimization q4->a4_yes Yes q4->q5 No a5_yes Lower Flow Rate q5->a5_yes Yes end Screen Different CSPs q5->end No q6 Improvement? a5_yes->q6 a6_yes Continue Optimization q6->a6_yes Yes q6->end No

Caption: Decision tree for troubleshooting poor HPLC resolution.

IV. Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Resolution of a 2-Aryl-Alkanoic Acid
  • Dissolution: In a suitable flask, dissolve one equivalent of the racemic 2-aryl-alkanoic acid in a minimal amount of a pre-selected hot solvent (e.g., ethyl acetate).

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (S)-(-)-α-methylbenzylamine) in the same hot solvent.

  • Salt Formation: Slowly add the resolving agent solution to the racemic acid solution with stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, proceed to induce crystallization as described in Q5. Further cooling in an ice bath may increase the yield.

  • Isolation: Collect the precipitated diastereomeric salt by vacuum filtration and wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum.

  • Liberation of the Enantiomer:

    • Suspend the diastereomeric salt in water.

    • Acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of 1-2.

    • Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the resolved product.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or by measuring the specific rotation.

Protocol 2: Chiral HPLC Analysis of Resolved 2-Aryl-Alkanoic Acid
  • Sample Preparation: Prepare a stock solution of the resolved 2-aryl-alkanoic acid in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Dilute as necessary.

  • HPLC Conditions (Example for Ibuprofen):

    • Column: Chiralpak AGP column (10 cm × 4.0 mm × 5 µm).[14][15]

    • Mobile Phase: 100 mM phosphate buffer (pH 7).[14][15]

    • Flow Rate: 0.7 mL/min.[14][15]

    • Column Temperature: 25°C.

    • Detection: UV at 225 nm.[14][15]

    • Injection Volume: 5 µL.[14]

  • Analysis: Inject the sample and integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100

V. References

  • Xin, J., Zhao, Y., Zhao, G., Zheng, Y., Ma, X., Xia, C., & Li, S. (2009). Enzymatic resolution of (R, S)-Naproxen in water-saturated ionic liquid. Biocatalysis and Biotransformation, 23(5), 335-341. [Link]

  • Xin, J., Zhao, Y., Zhao, G., Zheng, Y., Ma, X., Xia, C., & Li, S. (2009). Enzymatic resolution of (R, S)-Naproxen in water-saturated ionic liquid. Taylor & Francis Online. [Link]

  • Xin, J. Y., et al. (2000). Enzymatic resolution of (S)-(+)-naproxen in a trapped aqueous-organic solvent biphase continuous reactor. Biotechnology and Bioengineering, 68(1), 78-83. [Link]

  • Battistel, E., et al. (1991). Enzymatic resolution of (S)-(+)-naproxen in a continuous reactor. Biotechnology and Bioengineering, 38(6), 659-664. [Link]

  • Microbe Notes. (2025). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. [Link]

  • Advances in Engineering. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. [Link]

  • Hermawan, D., et al. (2025). DEVELOPMENT OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR ENANTIOSEPARATION OF IBUPROFEN. Rasayan Journal of Chemistry, 18(1). [Link]

  • ResearchGate. (2025). Enzymatic resolution of naproxen. ResearchGate. [Link]

  • Chiral Technologies. (n.d.). PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. Chiral Technologies. [Link]

  • Oki, K., et al. (2025). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. Molecules, 30(6). [Link]

  • Regis Technologies. (2020). 6 Top Chiral Chromatography Questions. Regis Technologies. [Link]

  • Farmacia. (2017). The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis. Farmacia, 65(2). [Link]

  • MPG.PuRe. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • ResearchGate. (2026). (PDF) DEVELOPMENT OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR ENANTIOSEPARATION OF IBUPROFEN. ResearchGate. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 4,4-Dimethylpentanoic Acid Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Synthesis Troubleshooting / Method Optimization Subject: High-efficiency coupling protocols for 4,4-dimethylpentanoic acid Assigned Specialist: Senior Application Scientist

Executive Summary & Problem Analysis

The Challenge: You are attempting to couple 4,4-dimethylpentanoic acid (4,4-DMPA). While this molecule lacks the immediate


-quaternary center seen in pivalic acid, the bulky tert-butyl group at the 

-position creates a "flexible steric wall." This lipophilic tail can fold back toward the active center in solution, shielding the carbonyl carbon from nucleophilic attack—particularly if your amine partner is also hindered (e.g., N-methylated amines, tert-leucine) or electron-deficient.

The Failure Mode: Standard carbodiimide couplings (EDC/NHS, DCC) often fail here because the activation intermediate (


-acylisourea) forms slowly or rearranges to the unreactive 

-acylurea before the amine can attack.

The Solution Architecture: To overcome this, we must shift from "equilibrium" activation to "irreversible high-energy" activation. This guide outlines three tiered protocols ranging from optimized standard methods to "nuclear" options for recalcitrant substrates.

Diagnostic Workflow

Before selecting a protocol, use this decision tree to match your specific constraints (scale, amine difficulty, and equipment) to the correct method.

CouplingLogic Start START: Coupling 4,4-DMPA AmineCheck Is the Amine Partner Hindered? (e.g., N-Me, alpha-branched) Start->AmineCheck EasyAmine No (Primary/Unbranched) AmineCheck->EasyAmine Standard Kinetics HardAmine Yes (Bulky/Secondary) AmineCheck->HardAmine Slow Kinetics ScaleCheck Scale of Reaction? SmallScale < 100 mg (Discovery) ScaleCheck->SmallScale LargeScale > 1 g (Process) ScaleCheck->LargeScale EasyAmine->ScaleCheck MethodA PROTOCOL A: HATU / HOAt (The Gold Standard) HardAmine->MethodA First Attempt MethodC PROTOCOL C: Acid Chloride (Ghosez Reagent) (The Nuclear Option) HardAmine->MethodC If Method A Fails SmallScale->MethodA MethodB PROTOCOL B: T3P (Propylphosphonic Anhydride) (Green & Scalable) LargeScale->MethodB

Figure 1: Decision matrix for selecting the optimal coupling strategy based on steric demand and scale.

Technical Protocols

Protocol A: The Gold Standard (HATU/HOAt)

Best for: Discovery scale (<100mg), difficult amines, and ensuring completion.

The Science: HATU generates a highly reactive aza-benzotriazole active ester. The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect," accelerating the amine attack by up to 100x compared to HOBt/HBTU.

Reagents:

  • 4,4-Dimethylpentanoic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • HATU (1.1 – 1.2 equiv)

  • HOAt (0.5 equiv - Optional but recommended for extreme hindrance)

  • DIPEA (Hunig’s Base) or Collidine (2.5 – 3.0 equiv)

  • Solvent: DMF or NMP (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the acid and HATU in minimal DMF (0.2 M concentration).

  • Activation: Add DIPEA. Stir for exactly 2 minutes . Do not wait longer; the active ester can hydrolyze or rearrange.

  • Coupling: Add the amine immediately.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Troubleshooting: If incomplete after 4 hours, do not add more HATU. Instead, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine.

Protocol B: The Scalable/Green Option (T3P)

Best for: Process scale (>1g), avoiding epimerization (of the amine), and easy workup.

The Science: T3P (Propylphosphonic anhydride) acts as a water scavenger and activates the acid. It yields water-soluble byproducts, eliminating the need for column chromatography in many cases.

Reagents:

  • 4,4-Dimethylpentanoic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Pyridine or N-Methylmorpholine (NMM) (3.0 equiv)

  • Solvent: EtOAc, Me-THF, or DMF.

Step-by-Step:

  • Combine: Mix acid, amine, and base in the solvent (0.5 M - higher concentration is better for T3P).

  • Addition: Add T3P solution dropwise at 0°C.

  • Reaction: Allow to warm to RT. Stir for 12–24 hours.

  • Workup: Quench with water. Separate layers. Wash organic layer with water/brine. The phosphorus byproducts wash away completely.

Protocol C: The "Nuclear Option" (Ghosez’s Reagent)

Best for: Extremely hindered amines (e.g., tert-butylamine, anilines) where HATU fails.

The Science: This converts the acid into an Acid Chloride in situ under neutral conditions. Acid chlorides are significantly smaller and more electrophilic than active esters, bypassing the steric bulk of the coupling reagent itself.

Reagents:

  • 4,4-Dimethylpentanoic acid (1.0 equiv)

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.1 equiv)

  • Amine (1.1 equiv)

  • DIPEA (2.0 equiv)

  • Solvent: DCM or CHCl₃ (Anhydrous).

Step-by-Step:

  • Activation: Dissolve acid in DCM. Add Ghosez’s reagent dropwise at RT. Stir for 30–60 mins.

    • Checkpoint: Monitor by TLC (methanol quench) to confirm acid chloride formation.

  • Coupling: Cool to 0°C. Add the amine and DIPEA solution slowly.

  • Reaction: Warm to RT and stir for 1–2 hours.

  • Workup: Standard aqueous wash.

Comparative Data & Performance

FeatureEDC/NHSHATU/HOAtT3PAcid Chloride (Ghosez)
Steric Tolerance LowHighMedium-HighVery High
Reaction Rate SlowFastMediumInstant
Byproduct Removal Difficult (Urea)Medium (Wash)Easy (Water soluble) Medium
Cost LowHighMediumMedium
Rec. for 4,4-DMPA NoYes (Default) Yes (Scale-up) Yes (Difficult cases)

Frequently Asked Questions (FAQ)

Q: Why is my yield low even with HATU? A: The issue is likely the "folded" conformation of 4,4-dimethylpentanoic acid in non-polar solvents.

  • Fix: Switch solvent to NMP (N-methylpyrrolidone). NMP disrupts internal aggregation and hydrogen bonding better than DMF, "straightening" the chain for attack.

Q: Can I use Oxalyl Chloride instead of Ghosez’s reagent? A: Yes, but with caution. Oxalyl chloride generates HCl gas, which can be detrimental if your amine has acid-sensitive protecting groups (like Boc). Ghosez’s reagent maintains neutral conditions until the base is added. If you use Oxalyl Chloride, ensure you add a drop of DMF as a catalyst.

Q: I see a new spot on TLC that isn't product or starting material. What is it? A: With HATU, if you wait too long to add the amine, you may form the guanidinium byproduct (reaction of the amine with HATU itself).

  • Fix: Pre-activate the acid for only 2 minutes, or mix Acid + Amine + HATU simultaneously (less efficient but prevents this side reaction).

Q: Is the 4,4-dimethyl group prone to migration? A: No. Unlike pivalic acid derivatives which can sometimes undergo rearrangements under extreme acidic stress (Wagner-Meerwein), the methylene spacer in 4,4-dimethylpentanoic acid insulates the quaternary center. The skeleton is robust.

References

  • Dunetz, J. R. , et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Valeur, E. , & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.

  • Ghosez, L., et al. (1979). "

    
    -Chloroenamines; Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine."[2] Organic Syntheses, 59, 26. 
    
  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[3][4] Journal of the American Chemical Society, 115(10), 4397–4398.

Sources

Validation & Comparative

Mastering Enantioseparation of 2-Arylpentanoic Acids: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

2-Arylpentanoic acids (e.g., 2-phenylpentanoic acid) represent a critical structural motif in medicinal chemistry, serving as both key synthetic intermediates and structural analogs to the 2-arylpropionic acid class of NSAIDs (profens). The enantiomeric purity of these compounds is non-negotiable due to the distinct pharmacological and toxicological profiles of their stereoisomers.

This guide moves beyond generic "chiral screening" advice to provide a targeted, evidence-based methodology for separating 2-arylpentanoic acids. We compare the modern Immobilized Polysaccharide CSPs (e.g., Chiralpak IG) against the traditional Coated CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H), demonstrating why the former has become the superior choice for this specific acidic class.

Critical Methodology: Direct vs. Indirect Separation

While indirect methods (derivatization with chiral amines) exist, they introduce kinetic errors and increase workflow time. Direct HPLC on Chiral Stationary Phases (CSPs) is the industry standard.

Comparative Snapshot
FeatureDirect Method (Recommended) Indirect Method (Alternative)
Mechanism Non-covalent interactions (H-bonding,

-

, steric)
Diastereomeric formation via covalent bond
Workflow Sample dissolve

Inject
React

Work-up

Inject
Precision High (

error)
Lower (dependent on reaction completeness)
Column Chiral (Polysaccharide, Pirkle)Achiral (C18, C8)
Cost High initial column costLow column cost, high reagent cost/labor

The Gold Standard Protocol: Immobilized Polysaccharide CSPs

Recent experimental data highlights Amylose tris(3-chloro-5-methylphenylcarbamate) (e.g., Chiralpak IG) as a robust selector for 2-arylpentanoic acids, offering superior resolution compared to traditional AD/OD phases for this specific steric profile.

optimized Protocol: 2-Phenylpentanoic Acid Separation

Objective: Baseline resolution of (R)- and (S)-2-phenylpentanoic acid.

1. Chromatographic Conditions
  • Column: Chiralpak IG (Immobilized Amylose derivative),

    
    .
    
  • Mobile Phase: n-Hexane / 2-Propanol (90:10 v/v).[1][2]

  • Additive (Critical): 0.1% Trifluoroacetic Acid (TFA).[1][3]

    • Note: Without TFA, the carboxylic acid moiety will ionize, causing severe peak tailing and loss of resolution (

      
      ).
      
  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Temperature:

    
    .
    
  • Detection: UV @ 210 nm (or 254 nm depending on aryl substitution).

2. Performance Metrics (Experimental Data)
ParameterValueInterpretation
Retention Time (

)
~7.1 minMinor enantiomer (typically)
Retention Time (

)
~9.1 minMajor enantiomer
Selectivity (

)
1.35Excellent discrimination
Resolution (

)
> 2.5Baseline separation suitable for quantitation

Expert Insight: The "IG" selector's chloro-methyl substitution pattern provides a unique "pocket" that accommodates the pentyl chain more effectively than the standard dimethyl (AD) or methyl (OD) derivatives, often resulting in sharper peaks for mid-length alkyl chains.

Alternative CSPs: A Comparative Analysis

When the primary protocol fails, alternative phases offer orthogonal selectivity.

Table 1: CSP Performance Comparison for 2-Arylalkanoic Acids
CSP TypeCommercial NameSelector ChemistrySuitability for 2-Arylpentanoic AcidsProsCons
Immobilized Amylose Chiralpak IG Amylose tris(3-chloro-5-methylphenylcarbamate)High Robust; tolerates wide solvent range (DCM, THF); excellent for mid-sized alkyl chains.Higher cost.
Coated Amylose Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Medium-High The historic "universal" column; huge literature base.Fragile (cannot use DCM/THF); peak tailing common without careful acid control.
Coated Cellulose Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Medium Often complementary to AD; better for rigid bicyclic systems.Lower loading capacity for preparative work compared to immobilized versions.
Pirkle-Type Whelk-O 1 1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthreneMedium Excellent for

-acidic analytes; very durable; fast kinetics.
Requires analyte to have strong

-donor/acceptor sites; often requires Normal Phase only.

Method Development Workflow

Do not guess. Follow this logical decision tree to select the optimal method.

MethodDevelopment Start Start: 2-Arylpentanoic Acid Sample Solubility Check Solubility in Hexane/Alcohol Start->Solubility Screen1 Screen 1: Chiralpak IG MP: Hex/IPA (90:10) + 0.1% TFA Solubility->Screen1 Result1 Rs > 1.5? Screen1->Result1 Optimize1 Optimize: Flow Rate, Temp (15-25°C) Result1->Optimize1 Yes Screen2 Screen 2: Chiralpak AD-H / OD-H MP: Hex/EtOH (90:10) + 0.1% TFA Result1->Screen2 No Final Validate Method Optimize1->Final Result2 Rs > 1.5? Screen2->Result2 Result2->Optimize1 Yes RP_Mode Switch to Reversed Phase Col: Chiralpak AD-RH MP: H2O/ACN (pH 2.0 H3PO4) Result2->RP_Mode No RP_Mode->Final

Caption: Systematic screening workflow prioritizing immobilized phases for solvent flexibility.

Mechanism of Recognition[5]

Understanding why separation occurs allows for rational optimization. The separation relies on a "Three-Point Interaction" model between the analyte and the CSP.

ChiralRecognition Analyte 2-Arylpentanoic Acid (Analyte) H_Bond H-Bonding (COOH <-> Carbamate) Analyte->H_Bond Pi_Pi Pi-Pi Stacking (Aryl Ring <-> Phenyl Group) Analyte->Pi_Pi Steric Steric Exclusion (Pentyl Chain in Chiral Cleft) Analyte->Steric CSP Polysaccharide CSP (Selector) H_Bond->CSP Pi_Pi->CSP Steric->CSP

Caption: The 3-point interaction model. The acid modifier (TFA) ensures the COOH group remains protonated, facilitating the critical Hydrogen Bonding interaction.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing Ionization of Carboxylic AcidIncrease TFA concentration to 0.1% or 0.2%. Ensure mobile phase is fresh.
Broad Peaks Slow Mass TransferIncrease Temperature to 30-35°C (if resolution permits) or reduce flow rate.
Elution Order Reversal Solvent EffectChanging from IPA to Ethanol can sometimes reverse elution order on polysaccharide columns.
Loss of Retention Column ContaminationWash column with 100% Ethanol (for Immobilized columns only!) to remove strongly retained impurities.

References

  • Zhang, C., et al. (2023).[3] Atroposelective Chiral-at-Rhodium Catalysis and Nitrene-Mediated Enantioselective Synthesis of Chiral α-Amino Acids. Publikationsserver UB Marburg. Link Primary source for Chiralpak IG protocols on 2-phenylpentanoic acid.

  • Cass, Q. B., & Batigalhia, F. (2003).[5] Enantiomeric resolution of a series of chiral sulfoxides by high-performance liquid chromatography on polysaccharide-based columns. Journal of Chromatography A. Link Foundational data on multimodal elution and polysaccharide column behavior.

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IG. Link Technical specifications for immobilized column limits and care.

  • Wainer, I. W. (1986).[6] Resolution of enantiomeric amides on a cellulose based chiral stationary phase. Journal of Chromatography. Classic reference for steric effects in chiral separation.

Sources

A Senior Application Scientist's Guide to Validating the Purity of 2-(3-Hydroxyphenyl)-4,4-dimethylpentanoic acid via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of rigorous scientific practice and a prerequisite for regulatory acceptance. This guide provides an in-depth, technically-focused protocol for the validation of 2-(3-Hydroxyphenyl)-4,4-dimethylpentanoic acid purity using Liquid Chromatography-Mass Spectrometry (LC-MS). Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind methodological choices, ensuring a robust and self-validating analytical system.

The principles outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), which provides a framework for the validation of analytical procedures.[1][2][3][4] This ensures that the developed method is not only scientifically sound but also aligns with global regulatory expectations.[5]

The Analyte: Understanding 2-(3-Hydroxyphenyl)-4,4-dimethylpentanoic acid

A thorough understanding of the analyte's physicochemical properties is paramount for developing a successful LC-MS method. 2-(3-Hydroxyphenyl)-4,4-dimethylpentanoic acid is a small molecule characterized by both a hydrophilic phenolic group and a lipophilic dimethylpentanoic acid moiety. This amphipathic nature presents a unique challenge for chromatographic separation. The presence of the phenolic hydroxyl and carboxylic acid groups makes the compound polar and ionizable.[6]

Expected Molecular Weight:

  • Monoisotopic Mass: 222.1256 g/mol

  • Average Mass: 222.269 g/mol

This information is critical for setting the appropriate mass-to-charge (m/z) range on the mass spectrometer.

The Analytical Challenge: Potential Impurities

Impurities in a synthesized compound can arise from various sources, including starting materials, by-products of the reaction, and degradation products. For a phenolic acid like our target analyte, potential impurities could include:

  • Isomers: Positional isomers where the hydroxyl group is at the 2- or 4-position of the phenyl ring.

  • Oxidation Products: Phenolic compounds are susceptible to oxidation, which can introduce additional hydroxyl groups or lead to the formation of quinone-like structures.

  • Unreacted Starting Materials: Residuals from the synthetic process.

  • Solvent Adducts: Molecules of the solvent used in the final purification steps that remain bound to the analyte.

A robust analytical method must be able to separate the main compound from these and other potential impurities.

Experimental Workflow: A Step-by-Step Guide

The following protocol is designed to provide a comprehensive and validated assessment of 2-(3-Hydroxyphenyl)-4,4-dimethylpentanoic acid purity.

LC-MS Purity Validation Workflow cluster_prep Sample & Standard Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis & Validation SamplePrep 1. Accurately weigh ~1 mg of 2-(3-Hydroxyphenyl)-4,4-dimethylpentanoic acid Solvent 2. Dissolve in 1 mL of Methanol/Water (50:50 v/v) to create a 1 mg/mL stock solution SamplePrep->Solvent Dilution 3. Perform serial dilutions to create calibration standards (e.g., 100, 50, 10, 1, 0.1 µg/mL) Solvent->Dilution LC_System UHPLC/HPLC System Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) Mobile_Phase_A Mobile Phase A: 0.1% Formic Acid in Water Mobile_Phase_B Mobile Phase B: 0.1% Acetonitrile Gradient Gradient Elution: Start at 5% B, ramp to 95% B Injection Inject 5 µL of each standard and sample MS_System Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer Ionization Electrospray Ionization (ESI) in Negative Mode MS_System->Ionization Scan_Mode Full Scan Mode (m/z 50-500) Ionization->Scan_Mode Fragmentation Tandem MS (MS/MS) for structural confirmation Scan_Mode->Fragmentation Peak_Integration Integrate peaks and determine retention times Calibration_Curve Construct a calibration curve from standards Peak_Integration->Calibration_Curve Purity_Calculation Calculate purity based on peak area percentage Calibration_Curve->Purity_Calculation Validation Assess Linearity, Accuracy, Precision, Specificity, LOD, and LOQ Purity_Calculation->Validation cluster_prep cluster_prep cluster_lc cluster_lc cluster_prep->cluster_lc cluster_ms cluster_ms cluster_lc->cluster_ms cluster_data cluster_data cluster_ms->cluster_data

Caption: Workflow for LC-MS Purity Validation.

Method Development Rationale
  • Chromatography: Reversed-phase chromatography with a C18 column is a standard and effective choice for separating small molecules of moderate polarity.[7] The use of a gradient elution, starting with a high aqueous mobile phase and ramping up the organic content, allows for the effective elution of both polar and non-polar compounds. The addition of formic acid to the mobile phase is crucial for improving peak shape and enhancing ionization efficiency in the mass spectrometer, particularly for acidic compounds like the target analyte.[8]

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is selected because the carboxylic acid and phenolic hydroxyl groups are readily deprotonated, forming [M-H]⁻ ions. A full scan mode provides a broad overview of all ions present in the sample, which is essential for impurity profiling. Tandem mass spectrometry (MS/MS) is then employed to fragment the parent ion of the main peak and any significant impurity peaks. The resulting fragmentation patterns provide structural information that can be used to identify or tentatively characterize the impurities.

Detailed Experimental Protocol
  • Standard and Sample Preparation:

    • Accurately weigh approximately 1.0 mg of the 2-(3-Hydroxyphenyl)-4,4-dimethylpentanoic acid reference standard and the test sample into separate 1.5 mL autosampler vials.

    • Add 1.0 mL of a 50:50 (v/v) mixture of methanol and water to each vial.

    • Vortex for 30 seconds to ensure complete dissolution, creating a 1 mg/mL stock solution.

    • Perform serial dilutions of the reference standard stock solution with the 50:50 methanol/water mixture to prepare calibration standards at concentrations of 100, 50, 10, 5, 1, and 0.5 µg/mL.

  • LC-MS System Parameters:

    • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm i.d. x 50 mm length, 1.8 µm particle size).

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-8 min: Ramp to 95% B

      • 8-10 min: Hold at 95% B

      • 10.1-12 min: Return to 5% B and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • MS System: A mass spectrometer capable of ESI and MS/MS analysis.

    • Ionization Mode: ESI Negative.

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

Data Analysis and Method Validation

Following data acquisition, a rigorous analysis and validation process is undertaken to ensure the method is fit for its intended purpose. The validation parameters are based on ICH Q2(R1) guidelines.[1][2][3][4]

Purity Assessment

The purity of the 2-(3-Hydroxyphenyl)-4,4-dimethylpentanoic acid sample is determined by the peak area percentage method. The area of the main peak is expressed as a percentage of the total area of all observed peaks.

Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Parameters

The following table summarizes the key validation parameters, their purpose, and typical acceptance criteria.

Validation ParameterPurposeAcceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.The peak for the analyte should be well-resolved from other peaks. Peak purity analysis (if available with the software) should confirm the homogeneity of the analyte peak.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.A calibration curve is constructed by plotting the peak area against the concentration of the standards. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy To determine the closeness of the test results obtained by the method to the true value.Assessed by spike recovery experiments, where known amounts of the reference standard are added to the sample. The recovery should be within 98-102%.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Expressed as the relative standard deviation (%RSD) of a series of measurements. For repeatability (intra-day precision), the %RSD should be ≤ 2%. For intermediate precision (inter-day precision), the %RSD should be ≤ 3%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1. The precision at the LOQ should be ≤ 10% RSD.
Robustness To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.Small variations in parameters like mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±10%) should not significantly affect the results.

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is a powerful tool for purity validation, it is important to understand its advantages and limitations in comparison to other common analytical techniques.

TechniqueAdvantagesDisadvantages
LC-MS High sensitivity and selectivity. Provides molecular weight and structural information. Ideal for identifying unknown impurities.Higher cost and complexity compared to other techniques. Matrix effects can sometimes suppress ionization.
HPLC-UV Robust, reliable, and widely available. Less expensive than LC-MS. Good for quantitation of known impurities with a chromophore.Less sensitive than MS. Cannot provide molecular weight information. Co-eluting impurities without a chromophore will not be detected.
Gas Chromatography (GC-MS) Excellent for volatile and thermally stable compounds. Provides high-resolution separation.Not suitable for non-volatile or thermally labile compounds like 2-(3-Hydroxyphenyl)-4,4-dimethylpentanoic acid without derivatization.
Nuclear Magnetic Resonance (NMR) Provides detailed structural information. Can be used for quantitative analysis (qNMR) without a reference standard for the impurity.Lower sensitivity compared to MS. Requires a larger sample amount. Complex spectra can be difficult to interpret.

Conclusion

Validating the purity of a compound such as 2-(3-Hydroxyphenyl)-4,4-dimethylpentanoic acid is a critical step in the research and development process. The LC-MS method detailed in this guide provides a highly sensitive, selective, and robust approach to not only quantify the purity but also to identify potential impurities. By adhering to established validation principles, such as those outlined in the ICH Q2(R1) guidelines, researchers can have a high degree of confidence in the quality and integrity of their analytical data. This, in turn, supports the advancement of scientifically sound and safe drug development programs.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]

  • Kallithraka, S., Salacha, M. I., & Tzourou, I. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 26(24), 7629. [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

  • Koc, S., & Sarikurkcu, C. (2020). LC-MS/MS Analysis of Phenolic Compounds and In Vitro Antioxidant Potential of Stachys lavandulifolia Vahl. var. brachydon Boiss. Journal of Chemical Health Risks, 10(4), 281-290. [Link]

  • Kwan, W. P. (A.), & Liu, H. (2023, February 6). BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • Li, Y., et al. (2023). Simultaneous determination of nine phenolic compounds in imitation wild Dendrobium officinale samples using ultrahigh-performance liquid chromatography–tandem mass spectrometry. Frontiers in Nutrition, 10, 1159313. [Link]

  • D'Urso, G., et al. (2022). LC–MS/MS-Based Quantification Method of Polyphenols for Valorization of Ancient Apple Cultivars from Cilento. ACS Food Science & Technology, 2(4), 701-711. [Link]

  • Sultan, M. T., et al. (2021). LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential. Foods, 10(11), 2725. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Bell, D. S. (2020, November 11). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC North America. [Link]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Christianson, C. (2025, October 1). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55299613, (2R)-3-hydroxy-2,4-dimethylpentanoic acid. Retrieved February 24, 2026 from [Link].

  • Pharmaffiliates. (n.d.). Phenol-impurities. [Link]

  • Chemchart. (n.d.). 4,4-dimethylpentanoic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13078177, (3R)-3-Hydroxy-4,4-dimethylpentanoic acid. Retrieved February 24, 2026 from [Link].

  • Li, M., et al. (2015). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 16(5), 1089-1100. [Link]

  • Chemsrc. (n.d.). 2-hydroxy-4,4-dimethylpentanoic acid. [Link]

  • Cheméo. (n.d.). 3,4-Dimethylpentanoic acid. [Link]

Sources

A Researcher's Guide to Differentiating Phenol and Carboxylic Acid Moieties Using Infrared (IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy stands as a powerful and accessible analytical technique for this purpose. This guide provides an in-depth comparison of the IR spectral signatures of two crucial moieties: phenols and carboxylic acids. By understanding their distinct vibrational modes, scientists can confidently distinguish between these functionalities, ensuring the structural integrity and purity of their compounds.

The Foundational Principle: Molecular Vibrations

IR spectroscopy operates on the principle that chemical bonds within a molecule are not static.[1] They are in a constant state of vibration, stretching and bending at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational modes.[1][2] The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), provides a unique "fingerprint" of the molecule's functional groups.

The IR Spectrum of Phenols: A Tale of Aromaticity and Hydrogen Bonding

Phenols are characterized by a hydroxyl (-OH) group directly attached to an aromatic ring.[3] This structural feature gives rise to a distinct set of IR absorption bands.

A key diagnostic feature of phenols is the O-H stretching vibration . In a concentrated sample or neat liquid, intermolecular hydrogen bonding causes this peak to be a strong and broad absorption, typically appearing in the range of 3550-3200 cm⁻¹ .[3][4] The broadness is a direct consequence of the various hydrogen-bonding environments experienced by the -OH groups.[4][5] In very dilute solutions with a non-polar solvent, a "free" O-H stretch may be observed as a sharper peak around 3610 cm⁻¹.[3][5]

The direct attachment of the hydroxyl group to the aromatic ring also influences the C-O stretching vibration , which typically appears as a strong peak around 1220 cm⁻¹ .[4] This is at a higher wavenumber compared to aliphatic alcohols (1050–1150 cm⁻¹), a shift attributed to the conjugation with the aromatic ring.

Furthermore, the presence of the benzene ring itself provides several characteristic peaks:

  • Aromatic C-H stretching: These are typically weaker and sharper than aliphatic C-H stretches and appear just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹).[4]

  • Aromatic C=C ring stretching: These absorptions occur as one or more sharp peaks of variable intensity in the 1600-1440 cm⁻¹ region.[4][6]

The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations unique to the overall molecular structure.[4]

The IR Spectrum of Carboxylic Acids: The Dominance of the Carbonyl and Dimerization

Carboxylic acids possess a carboxyl group (-COOH), which consists of a carbonyl group (C=O) and a hydroxyl group (-OH). This combination leads to a highly characteristic and easily identifiable IR spectrum.

The most prominent feature of a carboxylic acid's IR spectrum is the exceptionally broad O-H stretching vibration , which spans a wide range from 3300 cm⁻¹ down to 2500 cm⁻¹ .[1][7][8] This extreme broadness is due to strong intermolecular hydrogen bonding, which often leads to the formation of stable dimers.[7] This broad O-H absorption is so dominant that it often overlaps with the C-H stretching vibrations.[7]

The second key diagnostic peak is the intense and sharp C=O (carbonyl) stretching vibration , which typically appears between 1760 and 1690 cm⁻¹ .[7][9] The exact position can be influenced by factors such as conjugation and dimerization. For saturated carboxylic acids, this peak is usually found between 1730 and 1700 cm⁻¹.[10]

Additionally, the C-O stretching vibration of a carboxylic acid is observed in the 1320-1210 cm⁻¹ region.[7]

Head-to-Head Comparison: Distinguishing Phenols from Carboxylic Acids

While both functional groups exhibit a broad O-H stretch due to hydrogen bonding, there are clear and reliable differences in their IR spectra that allow for unambiguous differentiation.

Vibrational Mode Phenol Carboxylic Acid Key Differentiating Feature
O-H Stretch Broad, 3550-3200 cm⁻¹[3][4]Very broad, 3300-2500 cm⁻¹[7][8]The carboxylic acid O-H stretch is significantly broader and extends to much lower wavenumbers.[7][11]
C=O Stretch AbsentStrong, sharp, 1760-1690 cm⁻¹[7][9]The presence of a strong, sharp peak around 1700 cm⁻¹ is a definitive indicator of a carboxylic acid.[9][12]
C-O Stretch Strong, ~1220 cm⁻¹[4]Strong, 1320-1210 cm⁻¹[7]While both have a C-O stretch, its position can differ slightly.
Aromatic C=C Stretch Present, 1600-1440 cm⁻¹[4]May be present if the carboxylic acid is aromatic.Not a primary differentiator on its own.

The most conclusive way to distinguish between a phenol and a carboxylic acid is the presence or absence of the intense carbonyl (C=O) stretch.[9][12] If a strong, sharp peak is observed around 1700 cm⁻¹, the compound is a carboxylic acid. If this peak is absent, and a broad O-H stretch is present along with aromatic signals, the compound is likely a phenol.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To obtain reliable and reproducible IR data, proper sample preparation is crucial. The choice of method depends on the physical state of the sample.[13]

For Solid Samples (KBr Pellet Method):

  • Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of the solid sample until it is a fine powder.[14]

  • Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.[13][14] KBr is transparent to IR radiation and serves as a matrix.[13]

  • Thorough Mixing: Gently mix and grind the sample and KBr together to ensure a homogeneous mixture.

  • Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.[13][14]

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.[13]

For Liquid Samples (Neat Liquid/Liquid Film Method):

  • Prepare Salt Plates: Ensure two salt plates (e.g., NaCl or KBr) are clean and dry.[14]

  • Apply Sample: Place a small drop of the pure liquid sample onto the center of one salt plate.[14]

  • Form a Film: Place the second salt plate on top of the first and gently rotate it to create a thin, uniform film of the liquid between the plates.[14]

  • Analysis: Place the assembled salt plates into the sample holder of the FTIR spectrometer and acquire the spectrum.

Attenuated Total Reflectance (ATR) - A Modern Alternative:

ATR-FTIR has become a popular technique due to its minimal sample preparation.[15][16]

  • Background Spectrum: Ensure the ATR crystal (commonly diamond) is clean and collect a background spectrum.[13]

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.[13][17]

  • Apply Pressure: For solid samples, use the instrument's pressure arm to ensure good contact between the sample and the crystal.[13]

  • Analysis: Acquire the spectrum.

Visualizing the Key Differences

To further illustrate the structural and bonding differences that give rise to the distinct IR spectra, the following diagrams are provided.

G cluster_phenol Phenol Hydrogen Bonding cluster_carboxylic_acid Carboxylic Acid Dimer p1 Phenol 1 p2 Phenol 2 p1->p2 H-bond c1_O1 O c1_C C c1_C->c1_O1 = c1_O2 O c1_C->c1_O2 c1_H H c1_O2->c1_H c2_O1 O c1_H->c2_O1 c2_C C c2_C->c2_O1 = c2_O2 O c2_C->c2_O2 c2_H H c2_O2->c2_H c2_H->c1_O1

Caption: Intermolecular hydrogen bonding in phenols and carboxylic acid dimers.

The strong hydrogen bonding in carboxylic acid dimers leads to the characteristically broad O-H stretch observed in their IR spectra.

G start Analyze IR Spectrum check_carbonyl Strong, sharp peak at ~1700 cm⁻¹? start->check_carbonyl carboxylic_acid Carboxylic Acid check_carbonyl->carboxylic_acid Yes check_oh_aromatic Broad peak at 3550-3200 cm⁻¹ AND Aromatic peaks at 1600-1440 cm⁻¹? check_carbonyl->check_oh_aromatic No phenol Phenol check_oh_aromatic->phenol Yes other Other Functional Group check_oh_aromatic->other No

Caption: Decision workflow for differentiating phenols and carboxylic acids via IR spectroscopy.

This logical flow provides a systematic approach to interpreting IR spectra for these two functional groups.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The distinct spectral features of phenols and carboxylic acids, particularly the presence or absence of a strong carbonyl absorption and the characteristics of the O-H stretching band, allow for their confident and accurate differentiation. By mastering the interpretation of these spectral patterns and employing sound experimental techniques, researchers in drug development and other scientific fields can ensure the precise characterization of their compounds, a critical step in the journey from discovery to application.

References

  • Brown, D. (n.d.). Infrared spectrum of phenol C6H6O C6H5OH. Doc Brown's Chemistry. Retrieved from [Link]

  • Reusch, W. (2013). Infrared Spectroscopy. Michigan State University Department of Chemistry. Retrieved from [Link]

  • (n.d.). Infrared spectra of alcohols and phenols. Chemistry LibreTexts. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Drawell. Retrieved from [Link]

  • (n.d.). FT-IR sample preparation. Northern Illinois University. Retrieved from [Link]

  • (2023, November 12). How can you distinguish alcohols, phenols, and carboxylic acids from one another using IR spectra? Explain. Brainly. Retrieved from [Link]

  • (n.d.). INFRARED SPECTROSCOPY (PART-4, PPT-10). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Reusch, W. (2013). Infrared Spectrometry. Michigan State University Department of Chemistry. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac Ltd. Retrieved from [Link]

  • (n.d.). Carboxylic Acid Spectroscopy. Oregon State University. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Soderberg, T. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Retrieved from [Link]

  • Ashenhurst, J. (2025, August 29). Interpreting IR Spectra. Chemistry Steps. Retrieved from [Link]

  • (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Retrieved from [Link]

  • (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. DAV University. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Bruker. Retrieved from [Link]

  • (2023, May 24). IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. Retrieved from [Link]

  • Max, J. J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(17), 3324–3337. [Link]

  • (n.d.). Table of IR Absorptions. University of Colorado Boulder. Retrieved from [Link]

  • Lawrence, C. P., & Skinner, J. L. (2016). Effect of hydrogen bonding on infrared absorption intensity. arXiv. [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Ishiuchi, S. I., et al. (2008). Dynamics of hydrogen-bonded OH stretches as revealed by single-mode infrared-ultraviolet laser double resonance spectroscopy on supersonically cooled clusters of phenol. The Journal of Chemical Physics, 129(15), 154316. [Link]

  • Ebata, T., et al. (2000). Vibrational Relaxation of OH and OD Stretching Vibrations of Phenol and Its Clusters Studied by IR−UV Pump−Probe Spectroscopy. The Journal of Physical Chemistry A, 104(33), 7747–7753. [Link]

  • (2020, January 1). File:IR spectrum of phenols the O-H.png. Wikimedia Commons. Retrieved from [Link]

  • Tushar, M. S. H., et al. (2021). Infrared spectroscopy for carboxylic acid and phenol determination in biocrude and its derived products. Sustainable Energy & Fuels, 5(19), 4883-4894. [Link]

  • Tushar, M. S. H., et al. (2021). Infrared spectroscopy for carboxylic acid and phenol determination in biocrude and its derived products. ResearchGate. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.